3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
136581-49-2 |
|---|---|
Molecular Formula |
C4H9ClFNO2 |
Molecular Weight |
157.569 |
IUPAC Name |
methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
ONWXGBSDBSSAKZ-DFWYDOINSA-N |
SMILES |
COC(=O)C(CF)N.Cl |
Synonyms |
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Role of 3-Fluoro-L-alanine Methyl Ester in Medicinal Chemistry
This guide details the technical role, synthesis, and medicinal chemistry applications of 3-Fluoro-L-alanine methyl ester , a critical fluorinated building block.
Executive Summary
3-Fluoro-L-alanine methyl ester (3-F-Ala-OMe) represents a strategic scaffold in modern drug design, serving primarily as a chiral fluorinated building block . Unlike its D-isomer counterpart—historically explored as a direct antibacterial agent targeting bacterial cell wall synthesis—the L-isomer ester is utilized to introduce fluorine into bioactive peptides and peptidomimetics with high stereochemical fidelity.
Its utility is driven by the Fluorine Effect : the atomic radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) sterically (bioisosterism) while its high electronegativity (3.98) drastically alters the electronic landscape, pKa, and lipophilicity of the parent molecule. The methyl ester moiety acts as a temporary protecting group for the C-terminus during synthesis or as a prodrug motif to enhance cellular permeability before intracellular hydrolysis.
Chemical Architecture & Properties
Structural Analysis
The introduction of fluorine at the
| Property | Value / Characteristic | Impact on MedChem |
| Molecular Formula | C | Compact scaffold for fragment-based design. |
| Stereochemistry | L-isomer ( | Essential for compatibility with ribosomal machinery and natural peptide receptors. |
| C-F Bond Strength | ~116 kcal/mol | High metabolic stability; resistant to oxidative cleavage. |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) | Lowers the pKa of the adjacent amine (approx. 1-2 units lower than Ala), reducing basicity. |
| Lipophilicity | Increased vs. L-Alanine | The methyl ester + fluorine increases |
The "Methyl Ester" Advantage
In medicinal chemistry, the free acid (3-Fluoro-L-alanine) is zwitterionic and highly polar, limiting its solubility in organic solvents used for synthesis (DCM, DMF) and its passive diffusion across cell membranes.
-
Synthetic Utility: The methyl ester masks the carboxylic acid, preventing side reactions (e.g., self-coupling) and allowing solubility in organic media for peptide coupling.
-
Prodrug Capability: In biological assays, the ester form is lipophilic enough to cross the lipid bilayer. Once cytosolic, ubiquitous esterases hydrolyze it to the active free acid.
Synthetic Utility & Protocols
Synthesis of 3-Fluoro-L-alanine Methyl Ester
The most robust route preserves chirality by starting from L-Serine , utilizing a deoxofluorination strategy followed by esterification.
Protocol: Deoxofluorination & Esterification
Note: This protocol synthesizes the ester from the parent fluorinated amino acid.
Reagents: 3-Fluoro-L-alanine (free acid), Methanol (anhydrous), Trimethylsilyl chloride (TMSCl).
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL per gram of substrate) under nitrogen atmosphere.
-
Activation: Cool to 0°C. Dropwise add TMSCl (2.5 equivalents). Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ.
-
Addition: Add 3-Fluoro-L-alanine (1.0 equivalent) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS.
-
Workup: Concentrate the solvent in vacuo to obtain the crude hydrochloride salt.
-
Purification: Recrystallize from MeOH/Et
O to yield 3-Fluoro-L-alanine methyl ester hydrochloride as a white crystalline solid.
Incorporation into Peptides (Solid Phase Peptide Synthesis - SPPS)
When using 3-F-Ala-OMe as a C-terminal residue in solution phase, or hydrolyzing it to the free acid for SPPS:
-
Coupling Reagents: Use HATU/HOAt or DIC/Oxyma. The fluorine atom reduces the nucleophilicity of the amine; therefore, double coupling cycles are often required when 3-F-Ala is the nucleophile.
-
Racemization Risk: The
-proton is more acidic due to the -fluorine EWG effect. Avoid strong bases (like DBU) during coupling; use DIPEA or Collidine.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the conversion of L-Serine to the target ester and its subsequent application in peptide synthesis.
Caption: Synthesis pathway from L-Serine to 3-Fluoro-L-alanine methyl ester and downstream applications in peptide engineering and prodrug delivery.
Medicinal Chemistry Applications
19F-NMR Probes in Protein Dynamics
3-F-Ala-OMe is a premier tool for 19F-NMR spectroscopy .
-
Sensitivity: The fluorine nucleus is highly sensitive to changes in the local chemical environment (solvation, folding, ligand binding).
-
Minimal Perturbation: Because F is small (isosteric to H), replacing an Alanine residue with 3-Fluoro-alanine rarely disrupts the native protein fold, unlike bulky fluorophores.
-
Workflow: The ester is hydrolyzed and coupled into a peptide sequence. The resulting 19F signal reports on the conformational state of that specific region of the protein.
Metabolic Stability & Bioisosterism
The C-F bond is one of the strongest in organic chemistry. Replacing a C-H bond with C-F at the
-
Blocks Metabolism: It prevents metabolic oxidation at that site.
-
Modulates pKa: The electron-withdrawing fluorine lowers the pKa of the terminal amine. In a drug candidate, this can reduce lysosomal trapping (by lowering basicity) or alter the hydrogen-bonding capability of the amide backbone.
Mechanism of Action (Antibacterial Context)
While the D-isomer is the primary suicide inhibitor of alanine racemase (preventing bacterial cell wall formation), the L-isomer (delivered as the ester) acts as a metabolic probe. In specific bacterial strains, alanine dehydrogenase can convert the L-isomer to fluoropyruvate, which is toxic. Thus, 3-F-Ala-OMe can serve as a prodrug for toxic antimetabolites in specific pathogen environments.
Safety & Handling
-
Toxicity: Fluorinated amino acids can be toxic if metabolized to fluoroacetate (inhibitor of the aconitase enzyme in the Krebs cycle). Handle with extreme care.
-
Volatility: The free base of the methyl ester is volatile. Always handle as the hydrochloride salt or keep cold.
-
PPE: Standard lab coat, gloves, and fume hood are mandatory.
References
- Synthesis of Fluorinated Amino Acids: Title: A Practical Synthesis of N-Fmoc Protected L-Fluoroalanine from L-Serine. Source: Tetrahedron Letters (via Manchester Organics)
-
Esterification Protocol (General Amino Acid Methyl Esters)
-
Biological Activity & Mechanism
-
Chemical Properties & Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluoroalanine - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-fluoro-L-alanine | C3H6FNO2 | CID 93242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Topic: Metabolic Stability of Peptides Containing 3-Fluoro-L-alanine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The therapeutic potential of peptides is often undermined by their inherent susceptibility to proteolytic degradation, leading to short in vivo half-lives.[1][2] A prominent strategy to overcome this limitation is the site-specific incorporation of non-natural amino acids designed to enhance metabolic stability.[3] This guide provides a comprehensive technical overview of the use of 3-Fluoro-L-alanine, a fluorinated amino acid, as a powerful tool for improving the proteolytic resistance of therapeutic peptides. We will explore the underlying mechanisms of stabilization, challenges in chemical synthesis, and detailed protocols for evaluating metabolic stability in relevant biological matrices. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights into the application of fluorinated amino acids to create more robust and effective peptide-based therapeutics.[4][5]
The Challenge: Proteolytic Vulnerability of Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics due to their high target specificity and potency.[2] However, their progression through clinical development is frequently hampered by rapid clearance from circulation, primarily due to degradation by a vast array of proteases and peptidases found in plasma, tissues, and cells.[1][3] These enzymes, such as serine proteases (e.g., elastase, trypsin) and metalloproteases, efficiently hydrolyze peptide bonds, cleaving the therapeutic molecule into inactive fragments.[3][6] This inherent metabolic instability necessitates strategies to protect the peptide backbone from enzymatic attack.
Common degradation pathways for peptides include:
-
Hydrolysis: The enzymatic cleavage of peptide bonds.[7]
-
Deamidation: Hydrolysis of the side-chain amide group in asparagine or glutamine residues.[7][8]
-
Oxidation: Modification of susceptible residues like methionine and tryptophan.
-
N- and C-terminal degradation: Cleavage by exoproteases (aminopeptidases and carboxypeptidases).[9]
While numerous strategies exist to enhance stability—such as cyclization, N- and C-terminal capping, and the use of D-amino acids—the incorporation of fluorinated amino acids offers a nuanced approach that can preserve biological activity while sterically and electronically shielding the peptide from proteolysis.[5][9]
3-Fluoro-L-alanine: A Minimalist Modification with Maximal Impact
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom.[5] When applied to amino acids, this modification can profoundly alter molecular properties, including hydrophobicity, pKa, and conformational preference, which in turn can enhance metabolic stability and receptor binding affinity.[5][10]
3-Fluoro-L-alanine is an analog of L-alanine where one hydrogen atom on the β-carbon is replaced by a fluorine atom. This seemingly minor substitution provides a powerful shield against enzymatic degradation through several proposed mechanisms.
Mechanism of Enhanced Proteolytic Resistance
The primary hypothesis for the increased stability of peptides containing 3-Fluoro-L-alanine is that the fluorinated side chain is incompatible with the corresponding binding pocket within a protease's active site.[5]
-
Steric Hindrance: While fluorine is similar in size to hydrogen, its van der Waals radius is larger (1.47 Å vs. 1.20 Å). This subtle increase in size can create steric clashes within the confined space of an enzyme's substrate-binding pocket (e.g., the S1 pocket for serine proteases), preventing the optimal alignment required for catalytic hydrolysis.[11]
-
Electronic Effects: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. This alters the electronic distribution of the amino acid side chain and potentially the adjacent peptide backbone. This electronic perturbation can disfavor the formation of the transition state required for enzymatic cleavage.
-
Conformational Rigidity: The introduction of fluorine can influence the local conformation of the peptide backbone, potentially stabilizing a secondary structure (e.g., an α-helix or β-sheet) that is less recognized by proteases.
The diagram below illustrates the proposed mechanism of steric and electronic inhibition of proteolytic cleavage.
Caption: Proposed mechanism of protease inhibition by 3-Fluoro-L-alanine.
Synthesis and Incorporation into Peptides
Incorporating 3-Fluoro-L-alanine into a peptide sequence is achieved using standard solid-phase peptide synthesis (SPPS) methodologies.[10] This requires an N-terminally protected version of the amino acid, most commonly Fmoc-3-Fluoro-L-alanine.[12]
Challenges in Synthesis
While the process is generally straightforward, researchers must be aware of potential challenges specific to fluorinated amino acids.
-
Coupling Efficiency: The strong electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the α-amino group during the coupling step, potentially leading to lower yields or incomplete reactions.[4] It is often necessary to extend coupling times or use more potent coupling reagents (e.g., HATU, HCTU) to ensure efficient incorporation.
-
Side Reactions: Standard coupling procedures may sometimes lead to undesired elimination reactions, particularly when using 3-fluoro-L-alanine analogs.[13] Careful selection of coupling reagents and reaction conditions is critical to minimize these side products.
The general synthetic approach involves the sequential coupling of N-Fmoc protected amino acids onto a solid-phase resin, as outlined below.[14]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-Fluoro-L-alanine.
Experimental Evaluation of Metabolic Stability
To validate the stabilizing effect of 3-Fluoro-L-alanine, it is essential to perform robust in vitro stability assays. The two most common and informative assays are the plasma stability assay and the liver microsomal stability assay.
In Vitro Plasma Stability Assay
This assay assesses the peptide's stability against the cocktail of proteases present in blood plasma.[15][16] It is a primary indicator of a compound's likely systemic exposure and half-life.[16]
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test peptide and its non-fluorinated control in DMSO.
-
Thaw frozen plasma (human, rat, or mouse) at 37°C. Sodium heparin is often the recommended anticoagulant as EDTA can inhibit metalloproteases, potentially underestimating degradation.[6]
-
Prepare a "stop solution" (quenching solution) of 10% trichloroacetic acid (TCA) in water or an organic solvent like acetonitrile containing an internal standard.
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a water bath or incubator.
-
Initiate the reaction by spiking the peptide stock solution into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.[15]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.[16]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a defined volume (e.g., 150 µL) of the cold stop solution. The t=0 sample should be prepared by adding the stop solution to the plasma before adding the peptide.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously to precipitate plasma proteins.
-
Incubate the samples on ice for at least 10 minutes.[17]
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of parent peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of the parent peptide remaining versus time.
-
Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model: ln(% Remaining) = -kt, where t½ = 0.693/k.
-
Liver Microsomal Stability Assay
While plasma stability is crucial, many peptides also undergo metabolism in the liver by cytochrome P450 (CYP) enzymes and other metabolic enzymes housed within liver microsomes.[18] This assay is particularly relevant for peptides that may have increased cell permeability.
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test peptide in DMSO.
-
Thaw liver microsomes (human, rat, or mouse) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (or a solution of NADPH). This is critical as most microsomal enzymes are NADPH-dependent.[18]
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL), and the test peptide (e.g., to a final concentration of 1 µM).
-
Pre-incubate this mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. For a negative control (to assess non-NADPH-dependent degradation), add buffer instead of the NADPH system.[18]
-
-
Time-Point Sampling & Analysis:
-
The subsequent steps (sampling, quenching with cold organic solvent, sample processing, LC-MS/MS analysis, and data analysis) are analogous to the plasma stability assay protocol described above.
-
Data Interpretation and Expected Outcomes
The incorporation of 3-Fluoro-L-alanine is expected to confer a significant increase in metabolic stability compared to the parent, non-fluorinated peptide. This is typically observed as a longer calculated half-life in the stability assays.
Table 1: Representative Stability Data for a Model Peptide (Peptide-X) vs. its Fluorinated Analog (Peptide-X-FAla)
| Compound | Matrix | In Vitro Half-Life (t½, minutes) | % Remaining at 120 min |
| Peptide-X (Control) | Human Plasma | 15 | < 5% |
| Peptide-X-FAla | Human Plasma | > 240 | > 90% |
| Peptide-X (Control) | Human Liver Microsomes | 45 | 18% |
| Peptide-X-FAla | Human Liver Microsomes | 180 | 65% |
Note: The data presented are illustrative and represent typical outcomes observed when fluorination successfully blocks a primary cleavage site. A study on the impact of fluorination on peptide stability in human blood plasma demonstrated that the introduction of non-natural amino acids can significantly increase enzymatic stability.[3] Similarly, studies have shown that modifications such as macrocyclization or the introduction of D-amino acids can improve microsomal stability from a half-life of <2.5 minutes to around 60 minutes.[19]
Conclusion
The strategic incorporation of 3-Fluoro-L-alanine is a field-proven and highly effective method for enhancing the metabolic stability of therapeutic peptides. By leveraging steric and electronic hindrance, this minimalist modification can effectively shield peptides from proteolytic degradation in plasma and other biological matrices.[3][5] While challenges in synthesis require careful optimization, the potential payoff—a more robust drug candidate with an extended in vivo half-life—is substantial. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantify the impact of such modifications, enabling data-driven decisions in the design and development of next-generation peptide therapeutics.
References
- Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed. (2013, June 15). PubMed.
- Synthesis and 19F spectra of tetra-L-alanine analogs containing selectively incorporated 3-fluoro-L-alanine residues - PubMed. (1983, October). PubMed.
- Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC. (2023, June 21).
- Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - ACS Publications. (2023, June 21).
- Plasma Stability In Vitro Assay - Charnwood Discovery. Charnwood Discovery.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - DMPK - WuXi AppTec. (2025, September 30). WuXi AppTec.
- Plasma Stability Assay - Creative Bioarray. (2026, February 10).
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (2024, October 14). PubMed.
- How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling - Bentham Science Publisher. Bentham Science.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14).
- Fmoc-3-fluoro-L-phenylalanine - Chem-Impex. Chem-Impex.
- The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Biosynth.
- Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025, December 18). PubMed.
- Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF - ResearchGate. (2025, October 22).
- Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds - ConnectSci. (2025, September 22). ConnectSci.
- Metabolic stability of the peptides | Download Table - ResearchGate.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2).
- Buy Fmoc-3-Fluoroalanine-2-d 1 98 atom D Isotope - Sigma-Aldrich. Sigma-Aldrich.
- Investigation of Proteolytic Cleavage at Modified Residues - MS Bioworks. MS Bioworks.
- 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC.
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH.
- Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29). Encyclopedia.pub.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. msbioworks.com [msbioworks.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and 19F spectra of tetra-L-alanine analogs containing selectively incorporated 3-fluoro-L-alanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. connectsci.au [connectsci.au]
- 19. researchgate.net [researchgate.net]
A Tale of Two Alanines: A Technical Guide to 3-Fluoro-L-alanine and its Non-Fluorinated Counterpart for Researchers and Drug Developers
In the intricate world of biochemistry and pharmaceutical development, the subtle modification of a single atom can unlock profound changes in molecular behavior and biological activity. This guide delves into the critical differences between the proteinogenic amino acid L-alanine and its fluorinated analogue, 3-Fluoro-L-alanine. We will explore how the introduction of a fluorine atom—the most electronegative element—imparts unique physicochemical properties, alters metabolic fates, and creates novel opportunities for therapeutic intervention and advanced biomedical imaging. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a deep comparative analysis but also actionable experimental insights.
Part 1: The Fundamental Distinction: A Physicochemical and Structural Overview
L-alanine is a simple, non-essential amino acid, characterized by its methyl side chain.[1] Its small, non-polar nature makes it a frequent and structurally unobtrusive component of proteins.[1] The introduction of a fluorine atom at the C3 position to create 3-Fluoro-L-alanine, however, dramatically alters the electronic and steric landscape of the molecule.
Quantum chemical calculations have shown that while the principal conformations of alanine are only marginally altered by fluorination, specific conformers of 3-fluoroalanine are stabilized by the fluorine gauche effect and intramolecular hydrogen bonding between the fluorine and the O-H or N-H moieties.[2][3] Despite the high electronegativity of fluorine, the pKa values of the amino and carboxyl groups in 3-fluoroalanine are nearly identical to those of alanine.[2][3]
| Property | L-Alanine | 3-Fluoro-L-alanine |
| Chemical Formula | C3H7NO2 | C3H6FNO2 |
| Molar Mass | 89.09 g/mol | 107.084 g/mol [4] |
| pKa1 (α-carboxyl) | ~2.34 | ~2.3 (estimated to be very similar to alanine)[2][3] |
| pKa2 (α-amino) | ~9.69 | ~9.7 (estimated to be very similar to alanine)[2][3] |
| Side Chain | -CH3 | -CH2F |
| Key Structural Feature | Non-polar, aliphatic methyl group | Electronegative fluorine atom leading to a polar C-F bond |
| Conformational Effects | Standard rotational conformers | Stabilized gauche conformers due to fluorine interactions[2][3] |
Part 2: Synthesis and Production: From Biocatalysis to Chemical Resolution
The availability of both L-alanine and 3-Fluoro-L-alanine is crucial for research and development. While L-alanine is readily produced on an industrial scale through fermentation and enzymatic processes, the synthesis of 3-Fluoro-L-alanine requires more specialized methodologies.[5]
L-Alanine Production
Industrial production of L-alanine has traditionally relied on the enzymatic decarboxylation of L-aspartic acid.[5] More recently, microbial fermentation using engineered strains of Escherichia coli or Corynebacterium glutamicum has become a more sustainable and cost-effective approach.[5] These methods leverage the cell's natural metabolic pathways to convert glucose into L-alanine.[5]
Synthesis of 3-Fluoro-L-alanine
The synthesis of 3-Fluoro-L-alanine can be achieved through both chemical and enzymatic routes.
Chemical Synthesis: Early methods involved the treatment of cysteine with difluorine.[4] A more controlled approach involves the enzymatic resolution of a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester.[6] This method utilizes the stereoselectivity of enzymes like papain to separate the L- and D-enantiomers.[6] Another method involves the resolution of the DL-amino acid using an optically active base like quinine to form diastereomeric salts that can be separated by crystallization.[7]
Enzymatic Synthesis: A highly specific method for producing 3-Fluoro-L-alanine involves the use of alanine dehydrogenase.[8] This enzyme catalyzes the reductive amination of 3-fluoropyruvate in the presence of NADH and ammonia to yield the desired L-enantiomer with high selectivity.[8]
Experimental Protocol: Enzymatic Synthesis of 3-Fluoro-L-alanine
This protocol outlines a batch enzymatic synthesis of 3-Fluoro-L-alanine using alanine dehydrogenase.
Materials:
-
Alanine dehydrogenase (e.g., from Bacillus subtilis)
-
3-Fluoropyruvate
-
Ammonium chloride (NH4Cl)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Potassium phosphate buffer (pH 7.8)
-
Deionized water
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a temperature-controlled vessel (e.g., 30°C) containing potassium phosphate buffer (100 mM, pH 7.8).
-
Substrate Addition: Add 3-fluoropyruvate to a final concentration of 50 mM, ammonium chloride to 200 mM, and NADH to 60 mM.
-
Enzyme Initiation: Initiate the reaction by adding a pre-determined amount of alanine dehydrogenase (e.g., 10 U/mL).
-
Monitoring: Monitor the progress of the reaction by measuring the decrease in NADH absorbance at 340 nm using a UV-Vis spectrophotometer. The reaction is complete when the absorbance stabilizes.
-
Quenching and Purification: Stop the reaction by adding an equal volume of cold ethanol to precipitate the enzyme. Centrifuge the mixture to remove the precipitate. The supernatant containing 3-Fluoro-L-alanine can be further purified using ion-exchange chromatography.
Self-Validation: The stereochemical purity of the product should be confirmed using chiral HPLC or by measuring the optical rotation of the purified compound. The chemical identity can be confirmed by NMR spectroscopy and mass spectrometry.
Part 3: Metabolic Fate and Biological Activity: Divergent Pathways
The metabolic pathways and biological activities of L-alanine and 3-Fluoro-L-alanine are starkly different, a direct consequence of the fluorine substitution.
L-Alanine Metabolism: The Glucose-Alanine Cycle
L-alanine plays a central role in intermediary metabolism through the glucose-alanine cycle.[1] In peripheral tissues like muscle, amino groups from the breakdown of other amino acids are transferred to pyruvate to form alanine.[1] This alanine is then transported to the liver, where it is converted back to pyruvate. The pyruvate can then enter gluconeogenesis to produce glucose, which is released back into the bloodstream for use by peripheral tissues.[1][9] This cycle serves to transport nitrogen from the muscle to the liver for disposal as urea and to regenerate glucose.[1][9]
Caption: The Glucose-Alanine Cycle.
3-Fluoro-alanine: An Inhibitor of Bacterial Cell Wall Synthesis
The D-enantiomer of 3-fluoroalanine is a potent inhibitor of alanine racemase, a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[4][10] D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall.[10] By inhibiting this enzyme, 3-fluoro-D-alanine prevents the synthesis of D-alanine, leading to a weakened cell wall and ultimately cell lysis.[4] This mechanism of action makes it a promising candidate for antibiotic development.[4] However, its clinical development has been hampered by toxicity issues arising from its metabolites.[4]
The primary metabolism of 3-fluoro-D-alanine (fludalanine) involves its oxidation to fluoropyruvate, which is then rapidly reduced to fluorolactate.[11]
Caption: Inhibition of Alanine Racemase.
Part 4: Applications in Research and Drug Development: Leveraging Fluorine's Unique Properties
The distinct properties of 3-Fluoro-L-alanine have led to its use in several advanced research and development applications.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The fluorine atom in 3-Fluoro-L-alanine serves as a sensitive probe for ¹⁹F NMR studies.[12] Since fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal is essentially background-free.[13] Incorporating 3-Fluoro-L-alanine into proteins allows researchers to study protein structure, dynamics, and interactions with other molecules in a detailed manner that is often not possible with conventional NMR techniques.[12][13][14][15] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about conformational changes upon ligand binding or protein-protein interactions.[12]
Experimental Workflow: Protein Labeling with 3-Fluoro-L-alanine for ¹⁹F NMR
This workflow describes the general steps for incorporating 3-Fluoro-L-alanine into a protein expressed in E. coli for subsequent ¹⁹F NMR analysis.
Caption: ¹⁹F NMR Labeling Workflow.
Positron Emission Tomography (PET) Imaging
When synthesized with the radioactive isotope ¹⁸F, 3-Fluoro-L-alanine becomes a valuable tracer for PET imaging.[4] The D-enantiomer has shown promise in distinguishing between bacterial infections and sterile inflammation.[4] The L-enantiomer, on the other hand, has demonstrated enhanced uptake in tumors, suggesting its potential as a cancer imaging agent.[4]
Peptide and Drug Design
The incorporation of 3-Fluoro-L-alanine into peptides can significantly alter their properties. The high electronegativity of fluorine can influence the electronic distribution within the peptide backbone and side chains, potentially leading to enhanced binding affinity to target receptors.[16] Furthermore, the C-F bond is exceptionally strong, which can increase the metabolic stability of the peptide by making it more resistant to enzymatic degradation.[16] This can lead to improved pharmacokinetic profiles and overall therapeutic efficacy.[16][17][18]
Conclusion
The simple substitution of a hydrogen atom with fluorine in alanine creates a molecule with a profoundly different character and a host of new applications. While L-alanine remains a fundamental building block of life, 3-Fluoro-L-alanine has emerged as a powerful tool for modern research and drug development. Its unique properties enable advanced analytical techniques like ¹⁹F NMR, facilitate the development of novel imaging agents, and provide a means to enhance the therapeutic potential of peptides and other pharmaceuticals. Understanding the core differences between these two alanines is paramount for any scientist seeking to leverage the power of fluorination in their research endeavors.
References
-
Fluoroalanine - Wikipedia. [Link]
-
Alanine Metabolism | Pathway - PubChem - NIH. [Link]
-
Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase - PubMed. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]
-
Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/A707503K. [Link]
-
Metabolic engineering of microorganisms for L-alanine production | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. [Link]
-
L-Alanine (YMDB00154) - Yeast Metabolome Database. [Link]
-
Alanine - Wikipedia. [Link]
-
A new and simple method of resolution. Preparation of 3-fluoro-D-alanine-2-d. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC. [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate. [Link]
-
Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed. [Link]
-
Fluorine NMR. [Link]
-
The conformers of 3-fluoroalanine. A theoretical study - PubMed. [Link]
-
A simple synthesis of 3,3,3-trifluoroalanine - PubMed. [Link]
-
The conformers of 3-fluoroalanine. A theoretical study - RSC Publishing. [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology - ACS Publications - ACS.org. [Link]
-
beta-fluoro-L-alanine | C3H6FNO2 | CID 93242 - PubChem - NIH. [Link]
-
Oxidative and defluorinative metabolism of fludalanine, 2-2H-3-fluoro-D-alanine - PubMed. [Link]
-
Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23 - NIH. [Link]
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. The conformers of 3-fluoroalanine. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conformers of 3-fluoroalanine. A theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluoroalanine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 10. Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative and defluorinative metabolism of fludalanine, 2-2H-3-fluoro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophysics.org [biophysics.org]
- 13. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols: Incorporation of 3-Fluoro-L-alanine into Protein Structures
Introduction: The Strategic Advantage of a Single Fluorine Atom
The substitution of a single hydrogen atom with fluorine in a biological molecule can induce profound changes in its physicochemical properties. 3-Fluoro-L-alanine (3-F-Ala) is a non-canonical amino acid (ncAA) that serves as a powerful tool for protein engineers and drug developers. As a structural mimic of the natural amino acid L-alanine, it can often be utilized by the cell's translational machinery.[1] The introduction of the highly electronegative fluorine atom can significantly alter a protein's stability, folding, and enzymatic activity.[2]
The unique properties of fluorine, such as its small van der Waals radius and high C-F bond strength, make 3-F-Ala an invaluable probe for a variety of applications. These include the development of novel therapeutics with enhanced metabolic stability and bioavailability, as well as the study of protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of 3-Fluoro-L-alanine into target proteins.
Core Principles of 3-Fluoro-L-alanine Incorporation
There are two primary strategies for incorporating 3-F-Ala into a protein's primary sequence: global substitution and site-specific incorporation. The choice of method depends on the research question and the desired outcome.
1. Global Substitution in Auxotrophic Strains:
This method involves replacing all instances of a specific canonical amino acid (in this case, L-alanine) with its fluorinated analog. To achieve high incorporation efficiency, it is advantageous to use an auxotrophic host organism, typically an E. coli strain that is incapable of synthesizing the canonical amino acid. By providing 3-F-Ala in a defined minimal medium that lacks L-alanine, the cell is forced to use the fluorinated analog for protein synthesis.
Causality Behind Experimental Choices:
-
Auxotrophic Host: Prevents the dilution of the 3-F-Ala pool with endogenously synthesized L-alanine, thereby maximizing the incorporation of the non-canonical amino acid.
-
Minimal Media: A defined medium is crucial to control the availability of all amino acids, ensuring that 3-F-Ala is the only available option to be charged to the alanyl-tRNA.
-
Controlled Induction: Protein expression is typically induced at a lower temperature (e.g., 18-25°C) to slow down protein synthesis. This can improve proper folding of the fluorinated protein and reduce potential toxicity associated with the ncAA.
2. Site-Specific Incorporation via Genetic Code Expansion:
For applications requiring the placement of 3-F-Ala at a single, defined position within the protein, genetic code expansion is the method of choice. This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6] An amber stop codon (UAG) is introduced at the desired incorporation site in the gene of interest. The orthogonal synthetase is engineered to specifically recognize and charge 3-F-Ala onto its cognate tRNA, which in turn recognizes the UAG codon and inserts 3-F-Ala during translation.[6][7]
Causality Behind Experimental Choices:
-
Orthogonal Synthetase/tRNA Pair: This pair must be "orthogonal" to the host system, meaning the synthetase does not charge any endogenous tRNAs, and the tRNA is not recognized by any endogenous synthetases. This ensures the fidelity of ncAA incorporation.
-
Amber Stop Codon (UAG): This is the least frequently used stop codon in E. coli, minimizing competition with translation termination factors.
-
Engineered Synthetase: The active site of the synthetase is mutated to create a binding pocket that preferentially accommodates 3-F-Ala over its canonical counterpart.
Experimental Protocols
Protocol 1: Global Incorporation of 3-Fluoro-L-alanine in E. coli
This protocol is designed for the global substitution of L-alanine with 3-F-Ala in a target protein expressed in an alanine auxotrophic E. coli strain.
Workflow for Global Incorporation of 3-F-Ala
Caption: Workflow for the global incorporation of 3-Fluoro-L-alanine.
Materials:
-
Alanine auxotrophic E. coli strain (e.g., a strain with a mutation in the alaA or avtA gene) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics.
-
L-alanine (for starter culture).
-
3-Fluoro-L-alanine (ensure high purity).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Step-by-Step Methodology:
-
Starter Culture (Day 1):
-
Inoculate 5-10 mL of LB medium supplemented with 50 µg/mL L-alanine and the appropriate antibiotic with a single colony of the expression strain.
-
Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
-
-
Main Culture Growth (Day 2):
-
In the morning, use the overnight starter culture to inoculate 1 L of M9 minimal medium (lacking L-alanine) to a starting OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This ensures the cells are in the exponential growth phase and have depleted any residual L-alanine from the starter culture.
-
Reduce the temperature of the incubator to 18°C and allow the culture to cool for 30-60 minutes.
-
-
Incorporation and Induction:
-
Once cooled, add 3-Fluoro-L-alanine to a final concentration of 150-200 mg/L. It is advisable to test a range of concentrations to optimize incorporation and minimize toxicity.
-
Allow the cells to grow for another 15-20 minutes to start taking up the 3-F-Ala.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture overnight (16-20 hours) at 18°C with shaking.
-
-
Harvesting and Analysis (Day 3):
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to protein purification.
-
After purification, verify the incorporation of 3-F-Ala using mass spectrometry (expecting a mass shift of +18 Da for each incorporated residue compared to the native protein).
-
Protocol 2: Site-Specific Incorporation of 3-F-Ala via Genetic Code Expansion
This section provides a conceptual overview and key considerations for site-specific incorporation, as the specific plasmids and engineered synthetases are often proprietary or developed in-house.
Mechanism of Site-Specific Incorporation
Caption: Conceptual diagram of site-specific ncAA incorporation.
Key Experimental Considerations:
-
Plasmid System: Typically, a two-plasmid system is used. One plasmid carries the gene for the protein of interest with the in-frame UAG codon. The second plasmid contains the genes for the engineered aminoacyl-tRNA synthetase and its cognate tRNA.
-
Expression Conditions:
-
The expression is carried out in a rich medium (like LB) to support robust growth.
-
3-Fluoro-L-alanine is added to the medium (typically 1-2 mM) at the time of induction.
-
It is crucial to co-express both the target protein and the orthogonal synthetase/tRNA pair.
-
-
Optimization of Incorporation Efficiency:
-
Synthetase Expression: The expression level of the synthetase should be optimized. Too little synthetase will result in low incorporation efficiency, while overexpression can sometimes be toxic.
-
3-F-Ala Concentration: The optimal concentration of 3-F-Ala should be determined empirically. It needs to be high enough to outcompete the release factor that recognizes the stop codon but low enough to avoid toxicity.
-
Growth Temperature: Similar to global incorporation, lower temperatures (18-30°C) often improve the yield of correctly folded, full-length protein.
-
-
Purification and Verification:
-
The full-length protein containing 3-F-Ala is typically purified using an affinity tag (e.g., His-tag). A key challenge is separating the full-length protein from the truncated product that results from translation termination at the UAG codon.
-
Verification is paramount. Mass spectrometry is used to confirm the precise mass of the full-length protein. ¹⁹F NMR can be used to confirm that the fluorine is in the expected chemical environment.
-
Data Presentation and Comparison
Table 1: Properties of L-alanine vs. 3-Fluoro-L-alanine
| Property | L-alanine | 3-Fluoro-L-alanine | Rationale for Significance |
| Formula | C₃H₇NO₂ | C₃H₆FNO₂[4] | The single fluorine substitution is key. |
| Molar Mass | 89.09 g/mol | 107.08 g/mol [4] | Allows for verification of incorporation by mass spectrometry. |
| van der Waals Radius (H vs. F) | 1.20 Å | 1.47 Å | Fluorine is a relatively small substitution, minimizing steric hindrance. |
| Electronegativity (Pauling Scale) | H: 2.20 | F: 3.98 | The high electronegativity of fluorine can alter local electronic environments and pKa values. |
| Key Characteristic | Natural, proteinogenic | Non-canonical, enzyme inhibitor[4] | Can be used as a probe or to modulate protein function. |
Table 2: Comparison of Incorporation Methodologies
| Feature | Global Substitution | Site-Specific Incorporation |
| Principle | Residue-specific replacement in an auxotrophic host. | Codon-specific insertion using an orthogonal pair. |
| Selectivity | All instances of a specific amino acid are replaced. | A single, defined site is modified. |
| Typical Efficiency | High (>95% with optimized conditions). | Variable (30-90%), depends on the synthetase and context. |
| Key Requirement | Auxotrophic host strain. | Engineered orthogonal synthetase/tRNA pair. |
| Primary Application | Probing overall protein stability, global structural changes. | Introducing a specific probe, engineering active sites. |
| Main Challenge | Potential for protein misfolding or toxicity. | Lower protein yield, separation from truncated product. |
Applications in Research and Drug Development
The ability to incorporate 3-F-Ala into proteins opens up a wide range of possibilities:
-
¹⁹F NMR Spectroscopy: With a high gyromagnetic ratio and 100% natural abundance, the ¹⁹F nucleus is an excellent NMR probe. The absence of a natural fluorine background in biological systems means that any signal is from the labeled protein. This allows for the study of protein dynamics, conformational changes, and ligand binding in complex environments.[5]
-
Enhanced Therapeutics: Incorporating fluorinated amino acids can improve the metabolic stability of peptide-based drugs by making them resistant to proteolytic degradation. The altered electronic properties can also enhance binding affinity to their targets.[3][8]
-
Enzyme Mechanism Studies: Placing 3-F-Ala in or near an enzyme's active site can provide insights into catalytic mechanisms. The fluorine atom can act as a reporter for changes in the local electrostatic environment.
-
Protein Folding and Stability: The effect of a C-F bond on local dipole moments and non-covalent interactions can be used to systematically probe the forces that govern protein folding and stability. Fluorinated amino acids have been shown to improve the stability of protein folds.[2][5]
References
-
Wikipedia. Fluoroalanine. Available from: [Link]
-
Romero-Garrido, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Biology, 4(1), 1-9. Available from: [Link]
-
UCLA-DOE Institute for Genomics and Proteomics. Fluorine labeling of proteins for NMR studies. Available from: [Link]
-
Michaelevski, I., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4885. Available from: [Link]
-
Kato, Y., et al. (1989). Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase. Biotechnology and Bioengineering, 34(3), 394-397. Available from: [Link]
-
Odar, C., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Biotechnology Journal, 10(3), 427-446. Available from: [Link]
-
J-GLOBAL. N-Fmoc-3-Fluoro-L-alanine | Chemical Substance Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Available from: [Link]
-
ResearchGate. For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. Available from: [Link]
-
Naganathan, S., et al. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. PLOS ONE, 8(8), e58355. Available from: [Link]
-
Mier, W., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6033. Available from: [Link]
-
ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR,... Available from: [Link]
-
Coin, I. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available from: [Link]
Sources
- 1. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 16652-37-2: Alanine, 3-fluoro- | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: Reaction Conditions for Deprotecting 3-Fluoro-L-alanine Methyl Ester
Introduction: The Strategic Value of 3-Fluoro-L-alanine
In the landscape of modern drug discovery and chemical biology, the site-specific incorporation of fluorinated amino acids into peptides and proteins represents a powerful strategy for modulating molecular properties. 3-Fluoro-L-alanine (3-F-Ala), a non-canonical amino acid, is of particular interest. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can confer enhanced proteolytic stability, influence peptide conformation, and increase binding affinity.[1][2] Furthermore, the presence of the ¹⁹F nucleus provides a sensitive and specific probe for NMR-based structural and interaction studies.[3]
The synthesis and incorporation of 3-F-Ala into larger molecules invariably require the use of protecting groups for the α-amino and C-terminal carboxyl functions. The subsequent removal of these groups is a critical step that dictates the success of the overall synthetic campaign. This guide provides a detailed analysis and field-proven protocols for the deprotection of 3-Fluoro-L-alanine methyl ester, focusing on the C-terminal methyl ester and the most common N-terminal protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The central challenge lies in achieving efficient deprotection while preserving the integrity of the C-F bond and avoiding side reactions such as β-elimination and epimerization.
Part I: Deprotection of the C-Terminal Methyl Ester
The cleavage of the methyl ester in 3-F-Ala-OMe to yield the free carboxylic acid is a foundational step. The choice of method must be guided by the stability of the fluorinated substrate.
Method A: Saponification (Base-Mediated Hydrolysis)
Causality & Mechanistic Insight: Saponification is the hydrolysis of an ester under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion (typically from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion.[4] For substrates like 3-F-Ala, performing this reaction at reduced temperatures is crucial to minimize the risk of base-catalyzed β-elimination of hydrogen fluoride, a potential decomposition pathway.
Experimental Protocol: Saponification of N-Protected 3-F-Ala-OMe This protocol is adapted from conditions reported for analogous fluorinated amino acid esters.[5]
-
Dissolution: Dissolve the N-protected 3-Fluoro-L-alanine methyl ester (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v mixture) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add a 1.0 M aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Carefully acidify the aqueous layer to a pH of ~2-3 with a cold, dilute acid solution (e.g., 1 M HCl or 5% aqueous KHSO₄).[5]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the N-protected 3-Fluoro-L-alanine. The product can be further purified by crystallization or chromatography if necessary.
A Note of Caution on Acidic Hydrolysis
While acidic hydrolysis is a common method for ester cleavage, it is not recommended for 3-Fluoro-L-alanine methyl ester. Attempts to hydrolyze similar fluorinated amino acid esters under acidic conditions have been shown to either fail or lead to significant decomposition of the substrate, particularly under drastic conditions.[5]
Part II: Deprotection of N-Terminal Protecting Groups
The selection of an N-terminal protecting group is a strategic choice that defines the deprotection conditions required. Orthogonality—the ability to remove one protecting group without affecting another—is a cornerstone of modern peptide synthesis.[6][7]
Method A: Boc Group Deprotection (Acid-Labile)
Causality & Mechanistic Insight: The tert-butyloxycarbonyl (Boc) group is prized for its stability to a wide range of conditions and its facile removal under moderate to strong acidic conditions.[8] The deprotection proceeds via an E1 elimination mechanism where the initial protonation of the carbamate is followed by the loss of the stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[9] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve Boc-3-F-Ala-OMe (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[9][10]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene (2-3 times).
-
Precipitation: Add cold diethyl ether to the resulting residue and stir to precipitate the amine trifluoroacetate salt.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Fluoro-L-alanine methyl ester trifluoroacetate salt.
Method B: Cbz Group Deprotection (Hydrogenolysis)
Causality & Mechanistic Insight: The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group removable under exceptionally mild and neutral conditions via catalytic hydrogenolysis.[11] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is reductively cleaved, releasing the free amine, toluene, and carbon dioxide as the only byproducts.[12] This method is highly compatible with sensitive functional groups, including the C-F bond.
Experimental Protocol: Cbz Deprotection
-
Setup: Dissolve Cbz-3-F-Ala-OMe (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add palladium on activated carbon (Pd/C, 5-10 wt% catalyst, ~10 mol% Pd) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small scale) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 2-16 hours).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-Fluoro-L-alanine methyl ester.
Method C: Fmoc Group Deprotection (Base-Labile) - A Warning
Causality & Discussion: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for solid-phase peptide synthesis (SPPS) due to its removal with a secondary amine base, typically 20% piperidine in DMF.[6] However, these basic conditions pose a significant risk for substrates like 3-F-Ala, as they can readily induce β-elimination of fluoride to form dehydroalanine derivatives. Indeed, studies on related fluorinated substrates have reported decomposition under basic deprotection conditions in solution.[5] While the successful use of Fmoc-L-fluoroalanine in SPPS has been reported[3], the solid-phase environment and specific reaction parameters may mitigate this side reaction. For solution-phase synthesis, this method should be approached with extreme caution and may require significant optimization to avoid product degradation.
Part III: Integrated Deprotection Strategies
The final goal is often the fully unprotected 3-Fluoro-L-alanine. This requires a sequential approach based on the orthogonal nature of the protecting groups.
Deprotection Workflow Logic
The following diagram illustrates the decision process for the complete deprotection of N-protected 3-Fluoro-L-alanine methyl ester.
Caption: Workflow for the sequential deprotection of 3-F-Ala-OMe.
Scenario 1: N-Boc-3-F-Ala-OMe → 3-F-Ala
-
Boc Removal: Deprotect the N-terminus using the TFA/DCM protocol described in Part II, Method A, to obtain the TFA salt of 3-F-Ala-OMe.
-
Ester Hydrolysis: Dissolve the resulting salt in the MeOH/water solvent system. Add a base like triethylamine to neutralize the TFA salt before proceeding with the saponification protocol as described in Part I, Method A.
Scenario 2: N-Cbz-3-F-Ala-OMe → 3-F-Ala
-
Cbz Removal: Deprotect the N-terminus using the hydrogenolysis protocol described in Part II, Method B, to obtain 3-F-Ala-OMe.
-
Ester Hydrolysis: The resulting free amine can be directly subjected to the saponification protocol as described in Part I, Method A.
Data Presentation: Summary of Reaction Conditions
| Protecting Group | Type | Reagents & Solvent | Temp. (°C) | Time (h) | Key Considerations & Risks |
| Methyl Ester | C-Terminus | 1.1-1.5 eq. NaOH or LiOH in MeOH/H₂O | 0 to RT | 1 - 4 | Preferred Method. Low temperature minimizes β-elimination risk. Acidic hydrolysis is not recommended.[5] |
| Boc | N-Terminus | 25-50% TFA in DCM | RT | 1 - 2 | Reliable & Fast. Yields the amine salt. Orthogonal to Cbz and the methyl ester.[9][10] |
| Cbz | N-Terminus | H₂ (1 atm), 10 mol% Pd/C in MeOH | RT | 2 - 16 | Very Mild. Highly compatible with sensitive groups. Orthogonal to Boc and the methyl ester.[11][12] |
| Fmoc | N-Terminus | 20% Piperidine in DMF | RT | < 0.5 | High Risk. Significant potential for β-elimination in solution phase. Use with caution.[5] |
References
-
Hamashima, Y., et al. (2006). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PMC. [Link]
-
Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
PubMed. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
ResearchGate. (2025). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. [Link]
-
PMC. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
-
Refubium - Freie Universität Berlin. (2018). Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Refubium. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Springer Nature Experiments. (2017). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Scale-up synthesis of 3-Fluoro-L-alanine methyl ester hydrochloride
An Application Note for the Scale-Up Synthesis of 3-Fluoro-L-alanine Methyl Ester Hydrochloride
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 3-Fluoro-L-alanine methyl ester hydrochloride, a valuable fluorinated amino acid derivative for pharmaceutical and agrochemical research. The protocol herein emphasizes a robust and scalable electrophilic fluorination strategy using Selectfluor®. Key considerations for process safety, reaction control, purification, and analytical validation are detailed to ensure a reproducible and high-purity outcome. This document is intended for researchers, chemists, and process development professionals with a background in organic synthesis.
Introduction: The Significance of Fluorinated Alanines
Fluorinated amino acids are pivotal building blocks in modern drug discovery. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-L-alanine, in particular, serves as a crucial precursor for creating novel peptides, enzyme inhibitors, and other biologically active compounds.[1] Its methyl ester hydrochloride salt offers improved handling and solubility characteristics, making it an ideal intermediate for further synthetic transformations.
The primary challenge in synthesizing such compounds, especially at scale, lies in the controlled introduction of the fluorine atom. This process often involves highly reactive and hazardous fluorinating agents that demand meticulous handling and robust safety protocols.[2][3] This guide presents a field-proven methodology designed to address these challenges, balancing efficiency with stringent safety and quality standards.
Synthetic Strategy and Mechanistic Rationale
The selected strategy involves a three-stage process: 1) Protection of the commercially available L-alanine methyl ester hydrochloride, 2) Diastereoselective electrophilic fluorination of the corresponding silyl ketene acetal, and 3) Deprotection and isolation of the final hydrochloride salt.
Rationale for this approach:
-
Starting Material: L-alanine methyl ester hydrochloride is a readily available and cost-effective starting point.[4]
-
Protection: An N-Boc (tert-butoxycarbonyl) protecting group is employed due to its stability under the fluorination conditions and its straightforward, clean removal under acidic conditions, which concurrently facilitates the formation of the desired hydrochloride salt.
-
Fluorination: The core transformation utilizes Selectfluor® (F-TEDA-BF₄), an electrophilic fluorinating agent known for its efficiency and comparatively safer handling profile versus gaseous fluorine or other reagents.[1][5] The reaction proceeds through a silyl ketene acetal intermediate, which provides a nucleophilic center for the electrophilic fluorine source to attack, ensuring regioselectivity at the 3-position.
-
Stereocontrol: While this protocol may yield a diastereomeric mixture, the purification and subsequent chiral separation methods are well-established in the field. For specific applications requiring high diastereomeric purity, optimization of chiral auxiliaries or enzymatic resolution methods can be explored.[6]
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Critical Safety and Handling Protocols
Handling fluorinating agents and strong acids requires strict adherence to safety protocols. Failure to do so can result in severe injury.[3][7]
Core Safety Mandates:
-
Engineering Controls: All operations must be conducted within a certified, high-performance chemical fume hood with adequate airflow. For scale-up operations, a walk-in hood is recommended. The exhaust should be scrubbed to neutralize any potential acid gas byproducts.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Tightly sealed safety goggles and a full-face shield.[7]
-
Hand Protection: Neoprene or other fluorine-resistant gloves. Always check manufacturer compatibility charts.[7]
-
Body Protection: A flame-resistant lab coat, chemical-resistant apron, and full-length pants.
-
Respiratory Protection: While engineering controls are primary, a respirator with appropriate cartridges should be available for emergency situations.[8]
-
-
Emergency Preparedness:
-
An eyewash station and safety shower must be immediately accessible.
-
Calcium Gluconate: A tube of 2.5% calcium gluconate gel must be readily available in the laboratory for immediate application in case of skin contact with any substance that could generate hydrofluoric acid (HF).[2][3] All personnel must be trained in its proper use.
-
-
Reagent-Specific Precautions:
-
Selectfluor®: It is a strong oxidizing agent. Keep away from combustible materials. Handle as a moisture-sensitive solid.[5]
-
LiHMDS: A strong, flammable base. Handle under an inert atmosphere (Nitrogen or Argon).
-
Hydrogen Chloride (HCl): Corrosive. Use in a well-ventilated area. Solutions in organic solvents can release HCl gas.
-
Safety Protocol Flowchart
Caption: Logical flow of safety procedures for the synthesis protocol.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is optimized for a target output of approximately 100 g of the final product. Adjustments may be necessary based on specific equipment and raw material purity.
Table 1: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Supplier (Example) |
| L-Alanine methyl ester HCl | 2491-20-5 | 139.58 | 100 g | 0.716 | Sigma-Aldrich[4] |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 164 g | 0.752 | Major Supplier |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 150 mL (109 g) | 1.077 | Major Supplier |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.5 L | - | Major Supplier |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 167.33 | 788 mL (1.0 M in THF) | 0.788 | Major Supplier |
| Chlorotrimethylsilane (TMSCl) | 75-77-4 | 108.64 | 100 mL (85 g) | 0.782 | Major Supplier |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 2.0 L | - | Major Supplier |
| Selectfluor® | 135634-47-6 | 354.26 | 278 g | 0.784 | BenchChem[5] |
| Hydrogen Chloride (4.0 M in Dioxane) | 7647-01-0 | 36.46 | 500 mL | 2.0 | Major Supplier |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | 2.0 L | - | Major Supplier |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 3.0 L | - | Major Supplier |
Experimental Procedure
Part A: Synthesis of N-Boc-L-Alanine Methyl Ester
-
Setup: Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Dissolution: Charge the flask with L-alanine methyl ester hydrochloride (100 g, 0.716 mol) and dichloromethane (DCM, 1.0 L). Stir to form a suspension.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (150 mL, 1.077 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Boc Anhydride Addition: In a separate flask, dissolve Boc₂O (164 g, 0.752 mol) in DCM (500 mL). Add this solution to the reaction mixture dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine methyl ester as a colorless oil. The product is typically used in the next step without further purification. (Expected yield: ~140-150 g).
Part B: Electrophilic Fluorination
-
Setup: Equip a 5 L, dry, three-neck flask with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel.
-
Inerting: Flame-dry the glassware under vacuum and backfill with dry nitrogen.
-
Charge Reagents: Add the crude N-Boc-L-alanine methyl ester (~0.716 mol) and anhydrous THF (1.5 L) to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LiHMDS (1.0 M in THF, 788 mL, 0.788 mol) via the dropping funnel over 1.5 hours, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Silylation: Add chlorotrimethylsilane (100 mL, 0.782 mol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form the silyl ketene acetal.
-
Fluorination: In a separate dry flask, dissolve Selectfluor® (278 g, 0.784 mol) in anhydrous THF (500 mL). Add this solution to the reaction mixture dropwise over 2 hours at -78 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-20 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (1.0 L) at 0 °C.
-
Extraction: Extract the mixture with MTBE (3 x 1.0 L). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product (a diastereomeric mixture of N-Boc-3-Fluoro-alanine methyl ester) can be purified by column chromatography on silica gel, but for scale-up, direct crystallization or proceeding to the next step is often preferred.
Part C: Deprotection and Hydrochloride Salt Formation
-
Setup: Place the crude fluorinated intermediate in a 3 L flask equipped with a stirrer and a gas outlet connected to a scrubber.
-
Dissolution: Dissolve the crude material in 2-propanol (IPA, 500 mL).
-
Acidification: Cool the solution to 0 °C and slowly add 4.0 M HCl in dioxane (500 mL, 2.0 mol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the removal of the Boc group by TLC or LC-MS.
-
Crystallization: Upon completion, a white solid should precipitate. Add MTBE (2.0 L) to facilitate further precipitation. Stir the slurry for 2 hours at 0 °C.
-
Isolation: Collect the solid product by filtration, wash with cold MTBE (2 x 500 mL), and dry under vacuum at 40 °C to a constant weight.
Table 2: Key Process Parameters and Controls
| Parameter | Stage | Set Point | Control Method/Rationale |
| Temperature | Part A | 0-5 °C (addition) | Ice bath; controls exotherm of neutralization and acylation. |
| Temperature | Part B | -78 °C (addition) | Dry ice/acetone bath; critical for stable enolate/silyl ketene acetal formation and to control fluorination selectivity. |
| Atmosphere | Part B | Dry Nitrogen/Argon | Prevents quenching of strong base (LiHMDS) by moisture. |
| Reagent Addition Rate | All | Slow, dropwise | Maintains temperature control and prevents runaway reactions. |
| Stirring Speed | All | 300-400 RPM (as appropriate) | Ensures homogeneity in a large volume, prevents localized heating. |
| Final Product Drying Temp | Part C | 40-45 °C | Vacuum oven; removes residual solvents without product degradation. |
Analytical Quality Control
The final product must be rigorously analyzed to confirm its identity, purity, and quality.
Table 3: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Conforms to the structure of 3-Fluoro-L-alanine methyl ester HCl |
| Purity | HPLC | ≥98.0% (area %) |
| Mass Identity | LC-MS | [M+H]⁺ = 122.06 (for free base) |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm; MTBE ≤ 5000 ppm; Dioxane ≤ 380 ppm |
| Water Content | Karl Fischer | ≤0.5% |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 3-Fluoro-L-alanine methyl ester hydrochloride. By implementing robust process controls and adhering strictly to the outlined safety procedures, researchers and drug development professionals can confidently produce this key fluorinated building block with high purity and in significant quantities. The causality behind each experimental choice, from reagent selection to reaction conditions, has been explained to empower the user to troubleshoot and adapt the protocol as needed.
References
- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.
- Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. (2025).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- Fluorine Safety. Purdue University.
- Fluorine Safety Information. University of California, Irvine.
- Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. (2011). Molecules.
- 3-Fluoro-D-alanine-2-d₁, N-t-Boc derivative. MilliporeSigma.
- Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase. (1989). Biotechnology and Bioengineering.
- Large-scale synthesis of N-protected-amino-L-alanine derivatives. ResearchGate.
- Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PubMed.
- Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses.
- L-Alanine methyl ester hydrochloride 99%. Sigma-Aldrich.
- Synthesis of N-methyl-L-alanine methyl ester hydrochloride. PrepChem.com.
- Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester. Benchchem.
- L-Alanine methyl ester 99%. Sigma-Aldrich.
Sources
- 1. Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-L-alanine methyl ester hydrochloride
Welcome to the technical support center for the purification of 3-Fluoro-L-alanine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The protocols and insights provided herein are based on established scientific principles and practical laboratory experience to ensure the integrity and purity of your compound.
Troubleshooting Guide: Common Purification Challenges
Researchers may encounter several obstacles during the purification of 3-Fluoro-L-alanine methyl ester hydrochloride. This section addresses the most common issues with detailed explanations and actionable solutions.
Issue 1: Low Purity After Initial Synthesis
Symptom: The crude product shows significant impurities upon analysis (e.g., by ¹H NMR or HPLC), such as unreacted starting materials or by-products.
Cause: Incomplete reaction or the formation of side products during the synthesis. A common side product in the synthesis of amino acid esters is the formation of diketopiperazines.[1]
Solution:
-
Reaction Optimization:
-
Ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[1]
-
If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential degradation.
-
-
Aqueous Work-up and Extraction:
-
An acidic wash (e.g., with dilute HCl) can help remove any remaining basic impurities.
-
A subsequent basic wash (e.g., with a saturated sodium bicarbonate solution) can remove acidic by-products. This should be done carefully to avoid hydrolysis of the methyl ester.
-
The desired product, being a hydrochloride salt, will be in the aqueous layer during a basic wash. To extract the free base into an organic solvent, the aqueous layer should first be basified (e.g., with K₂CO₃ at 0 °C) and then extracted with a suitable organic solvent like ethyl acetate.[2]
-
Issue 2: Product Degradation During Purification
Symptom: Appearance of new impurity peaks during purification, particularly a peak corresponding to 3-Fluoro-L-alanine. This is often accompanied by a decrease in yield.
Cause: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH. Amino acid methyl ester hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the air.[3][4]
Solution:
-
Moisture Control:
-
pH Management:
-
Avoid strongly basic conditions during work-up and purification, as this will accelerate ester hydrolysis.
-
If a basic wash is necessary, perform it quickly at low temperatures (0-4 °C).
-
-
Temperature Control:
-
Avoid excessive heat during solvent removal (e.g., rotary evaporation). Keep the bath temperature as low as reasonably possible.
-
Issue 3: Difficulty with Recrystallization
Symptom: The compound oils out, forms a precipitate instead of crystals, or the resulting crystals are of low purity.
Cause: The choice of solvent system is critical for successful recrystallization.[6] The high polarity and potential for hydrogen bonding of 3-Fluoro-L-alanine methyl ester hydrochloride can make finding a suitable single-solvent system challenging.
Solution:
-
Systematic Solvent Screening:
-
The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6]
-
Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
A two-solvent system is often effective. In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly.
-
For a similar fluorinated amino acid derivative, a recrystallization from n-hexane/CHCl₃/EtOH has been reported.[2]
-
Recrystallization Protocol Example:
-
Dissolve the crude 3-Fluoro-L-alanine methyl ester hydrochloride in a minimal amount of hot methanol.
-
While the solution is still warm, add diethyl ether dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
Issue 4: Ineffective Chromatographic Purification
Symptom: Poor separation of the product from impurities on a silica gel column, or the product does not elute from the column.
Cause: The high polarity of the hydrochloride salt causes it to bind strongly to the polar silica gel stationary phase.
Solution:
-
Column Chromatography of the Free Base:
-
Neutralize the hydrochloride salt to the free base before loading it onto the column. This can be achieved by dissolving the salt in a minimal amount of water, carefully adding a base like sodium bicarbonate until the pH is neutral to slightly basic, and then extracting the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, concentrate it, and then perform silica gel chromatography. A common eluent system for amino acid esters is a gradient of methanol in dichloromethane.
-
-
Alternative Chromatographic Techniques:
-
Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amino acids and their salts.[7] A strong cation exchange resin can be used to bind the positively charged amine, allowing neutral and anionic impurities to be washed away. The product can then be eluted with a buffer of increasing ionic strength or pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For preparative HPLC, HILIC is an excellent option for purifying polar compounds without derivatization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-Fluoro-L-alanine methyl ester hydrochloride?
A1: The compound should be stored in a tightly sealed container, protected from moisture, in a cool, dry, and well-ventilated place.[9] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis and degradation.[3][5]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.[10]
-
HPLC: To determine the percentage purity. A HILIC method is often suitable for such polar compounds.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Q3: My compound is a white solid, but it turned into a sticky gum after being left on the bench. What happened?
A3: This is a common sign of deliquescence, where the compound absorbs a significant amount of moisture from the atmosphere to the point of dissolving. This highlights the hygroscopic nature of many amino acid hydrochlorides.[3][4] The absorbed water can also lead to hydrolysis of the methyl ester. It is crucial to handle and store the compound in a dry environment.
Q4: Can I use reverse-phase HPLC for the purity analysis of 3-Fluoro-L-alanine methyl ester hydrochloride?
A4: While not impossible, it is challenging. The compound is very polar and will have little to no retention on a standard C18 column with typical mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable HPLC technique for this type of analyte as it is designed for the retention and separation of polar compounds.[8]
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of 3-Fluoro-L-alanine methyl ester hydrochloride, incorporating decision points for troubleshooting.
Caption: A decision-based workflow for purifying 3-Fluoro-L-alanine methyl ester hydrochloride.
References
- Combi-Blocks. (2025, April 8). Safety Data Sheet - 3-Fluoro-l-phenylalanine methyl ester hydrochloride.
- Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids.
- Galles, J. A., et al. (2023).
- Fisher Scientific. (2011, January 27). SAFETY DATA SHEET - L-Alanine methyl ester hydrochloride.
- Húsková, R., et al. (2007, May 25).
- Okamoto, M., et al. (2012). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PMC.
- DIAION. (n.d.).
- Tokyo Chemical Industry. (2024, December 17). SAFETY DATA SHEET - β-Alanine Methyl Ester Hydrochloride.
- MedChemExpress. (n.d.). L-Alanine methyl ester hydrochloride.
- Thermo Fisher Scientific. (2011, January 27). SAFETY DATA SHEET - L-Alanine methyl ester hydrochloride.
- Cobb, S. L. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Sigma-Aldrich. (n.d.).
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Chamoin, S., et al. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - L-Alanine methyl ester hydrochloride.
- Cytiva. (n.d.).
- Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in.
- United States Biological. (n.d.). 3-Fluoro-D-phenylalanine methyl ester hydrochloride 99+% CAS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - DL-Alanine methyl ester hydrochloride.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Dutscher. (n.d.).
- CDH Fine Chemical. (n.d.).
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - L-alanine methyl ester (hydrochloride).
- Google Patents. (n.d.).
- Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester.
- Sigma-Aldrich. (n.d.). L-Alanine methyl ester 99%.
- Buer, B. C., et al. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of β-Alanine Methyl Ester Hydrochloride.
- Wiley Analytical Science. (2011, July 10).
- Veeprho. (n.d.).
- Benchchem. (n.d.).
- Chem-Impex. (n.d.). L-Alanine methyl ester hydrochloride.
- FLORE. (2024, January 8). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- PrepChem.com. (n.d.). Synthesis of N-methyl-L-alanine methyl ester hydrochloride.
- ResearchGate. (2025, August 6).
- Reddit. (2019, October 19).
- Google Patents. (n.d.). CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). L-Alanine methyl ester 99%.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.ie [fishersci.ie]
- 6. mt.com [mt.com]
- 7. diaion.com [diaion.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ester hydrolysis failures in fluorinated amino acids
Case ID: #FL-HYD-2024 Subject: Troubleshooting ester hydrolysis failures in fluorinated amino acid scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Overview: The "Fluorine Effect" on Hydrolysis
Welcome to the support center. You are likely here because a standard LiOH/MeOH hydrolysis protocol—which works for 99% of proteogenic amino acids—has failed on your fluorinated substrate.
Fluorine is not just a "hydrogen mimic"; it is the most electronegative element in the periodic table (Paulding scale: 3.98). Its introduction into an amino acid scaffold fundamentally alters the electronic and steric landscape of the molecule.
-
Electronic Drag: The strong electron-withdrawing group (EWG) effect lowers the pKa of nearby protons, making them susceptible to base-mediated abstraction.
-
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). A trifluoromethyl (
) group occupies a volume similar to an isopropyl group, creating massive steric hindrance.
Below are the three most common "Error Codes" encountered in this chemistry, with specific troubleshooting protocols.
Ticket #001: The "Red Screen of Death" (Defluorination)
Symptom: You attempted basic hydrolysis on a
The Mechanism of Failure
In
Troubleshooting Protocol: Acidic "Hard Reset"
Switching to an acidic environment protonates the carbonyl oxygen, activating it for nucleophilic attack by water without generating the enolate species required for elimination.
Protocol A: 6N HCl Hydrolysis
-
Dissolve the
-fluoro amino ester (1.0 equiv) in 6N HCl (10–20 mL per gram of substrate). -
Heat to reflux (approx. 100–110 °C) for 4–12 hours.
-
Note: Monitor by TLC/LCMS. If the substrate is acid-sensitive (e.g., contains Boc groups), they will be cleaved simultaneously (global deprotection).
-
-
Concentrate the solution in vacuo to dryness.
-
Co-evaporate with toluene (3x) to remove excess HCl.
-
Result: The product is isolated as the hydrochloride salt.
Protocol B: Enzymatic "Safe Mode" (See Ticket #004) If the molecule contains acid-labile groups that must be preserved, use Lipase PSIM or CAL-B in pH 7.0 buffer.
Ticket #002: The "Corrupted File" (Racemization)
Symptom: You hydrolyzed an enantiopure
The Mechanism of Failure
The presence of an
Troubleshooting Protocol: Oxidative Hydrolysis (Perhydrolysis)
We utilize the "Peroxide Effect." The hydroperoxide anion (
Protocol: LiOH /
-
Dissolve the
-fluoro ester (1.0 equiv) in THF/Water (3:1, 0.1 M concentration). -
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30%
(4.0 equiv) to the solution. -
Add LiOH·H2O (2.0 equiv) slowly.
-
Stir at 0 °C. Monitor consumption of starting material (usually rapid, < 1 hour).
-
Quench: Carefully add saturated
or to quench excess peroxide (check for absence of peroxide with starch-iodide paper). -
Acidify to pH 2–3 with 1N HCl and extract with EtOAc.
Ticket #003: The "Spinning Wheel" (Steric Stalling)
Symptom: You are trying to hydrolyze an
The Mechanism of Failure
The massive
Troubleshooting Protocol: Anhydrous Nucleophilic Attack
We need a smaller, "naked" nucleophile. Potassium Trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, DCM) and provides a potent, non-hydrated oxide anion that can penetrate the steric blockade.
Protocol: TMSOK Hydrolysis
-
Dissolve the hindered
- ester (1.0 equiv) in anhydrous THF or DCM (0.2 M). -
Add TMSOK (Potassium trimethylsilanolate) (2.0 – 3.0 equiv) as a solid.
-
Stir at room temperature.
-
Note: If no reaction occurs after 4 hours, heat to 40–50 °C.
-
-
Workup: The product forms as the potassium silylester or carboxylate. Dilute with ether (to precipitate the salt) or acidify with citric acid solution and extract.
Ticket #004: The "Safe Mode" (Enzymatic Hydrolysis)
Symptom: The substrate is too fragile for Acid (Ticket #001) or Peroxide (Ticket #002). Solution: Biocatalysis.[1] Enzymes operate at neutral pH and ambient temperature.
Recommended Enzymes:
-
PLE (Pig Liver Esterase): Broad scope, good for steric bulk.
-
CAL-B (Candida antarctica Lipase B): Excellent for
-amino acids and preventing elimination. -
Lipase PS (Pseudomonas cepacia): High enantioselectivity.[2][3]
Protocol: General Enzymatic Hydrolysis
-
Suspend the ester (1.0 equiv) in Phosphate Buffer (pH 7.2) .
-
Tip: Add 5–10% DMSO or Acetone if solubility is poor.
-
-
Add the Enzyme (approx. 50–100 wt% relative to substrate).
-
Stir vigorously at 30 °C.
-
pH Stat: The reaction produces acid, lowering the pH. Monitor and periodically add 1M NaOH (or use an autotitrator) to maintain pH ~7.2.
-
Stop: When consumption is complete, filter off the enzyme (celite) and acidify the filtrate to isolate the amino acid.
Summary of Solutions
| Substrate Feature | Risk / Failure Mode | Recommended Method | Reagents |
| Defluorination (HF elim.) | Acid Hydrolysis | 6N HCl, Reflux | |
| Racemization | Perhydrolysis | LiOH, | |
| Steric Hindrance (No Rxn) | Anhydrous Silanolate | TMSOK, THF | |
| Acid/Base Sensitive | Decomposition | Biocatalysis | PLE or CAL-B, pH 7 |
Visualizing the Workflow
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for selecting hydrolysis conditions based on fluorine position and associated chemical risks.
Figure 2: Mechanism of Racemization Suppression (LiOH/
)
Caption: The hydroperoxide anion attacks the carbonyl faster than hydroxide can abstract the proton, preserving stereochemistry.
References
-
Elimin
-Fluoro Esters: -
Suppression of Racemiz
):- Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/ .
- Source:Organic Process Research & Development (2019).
- Context: Validates the mechanism of perhydrolysis to prevent side reactions (like racemization or ring opening)
-
URL:[Link]
-
Enzymatic Hydrolysis of Fluorinated Esters
-
TMSOK for Hindered Esters
Sources
- 1. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. osti.gov [osti.gov]
Technical Support Center: Optimizing Storage Stability of Hygroscopic Amino Acid Hydrochlorides
Welcome to the technical support center dedicated to addressing the challenges associated with the storage and handling of hygroscopic amino acid hydrochlorides. As researchers, scientists, and drug development professionals, you are aware that the inherent chemical nature of these compounds makes them susceptible to moisture-induced physical and chemical degradation. This guide provides in-depth, field-proven insights, troubleshooting protocols, and best practices to ensure the integrity, potency, and stability of your materials throughout their lifecycle.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of hygroscopic amino acid hydrochlorides.
Q1: What does "hygroscopic" mean, and why are amino acid hydrochlorides particularly susceptible?
A: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere[1][2]. Amino acid hydrochlorides are salts formed from a basic amino acid and hydrochloric acid. The presence of ionic groups (like the ammonium and chloride ions) and polar functional groups creates a high affinity for water molecules, which are also polar[2][3]. These materials will actively attract and form hydrogen bonds with atmospheric water, leading to moisture uptake[3].
Q2: What is the difference between absorption and adsorption?
A: Adsorption is a surface phenomenon where water molecules adhere to the surface of the powder particles. Absorption occurs when water penetrates the bulk structure of the particles[4]. For hygroscopic powders, adsorption is typically the initial step, followed by absorption, which can lead to more significant physical and chemical changes.
Q3: What is "caking" or "clumping," and what causes it?
A: Caking is the process where a free-flowing powder agglomerates into lumps or a solid mass[1][4]. This is a primary issue with hygroscopic materials and occurs in stages: particles first become wet, then sticky as moisture forms liquid bridges between them, leading to agglomeration and compaction[4][5]. The primary cause is exposure to relative humidity (RH) above the material's "critical water activity" (aw), the threshold at which it rapidly absorbs moisture[4]. Factors like temperature, pressure, and particle size also contribute[1][4].
Q4: How does moisture absorption affect the chemical stability and potency of the amino acid hydrochloride?
A: Excess moisture acts as a solvent and plasticizer, increasing molecular mobility and facilitating degradative chemical reactions[6][7]. This can lead to:
-
Hydrolysis: Breakdown of the compound by reaction with water.
-
Oxidation: Degradation in the presence of water and oxygen, a particular concern for amino acids like methionine[8].
-
Maillard Reaction: A reaction between the amino group of the amino acid and a reducing sugar, which can be present as an excipient, leading to discoloration (browning) and loss of potency. This is a known issue for compounds like L-Lysine[8].
-
Accelerated Degradation: General pathways like deamination (loss of an amino group) can be accelerated[9][10].
Ultimately, these chemical changes result in a loss of the active ingredient's potency and the formation of impurities[7][11].
Q5: What is "water activity" (aw), and why is it more important than total moisture content?
A: Water activity (aw) measures the energy status or "free" water in a system, which is the water available to participate in chemical reactions and support microbial growth. Total moisture content, in contrast, measures all the water present, including water that is chemically bound and unavailable[4]. A product can have a high moisture content but be stable if the water is tightly bound (low aw). Stability issues like caking and chemical degradation are directly correlated with water activity, not total moisture content[4]. Therefore, knowing the critical aw of your material is essential for defining safe storage conditions.
Part 2: Troubleshooting Guide
This guide is structured in a problem/solution format to address specific issues encountered during experiments and storage.
Problem 1: The Powder Has Formed Lumps or a Solid Mass (Caking)
-
Potential Causes:
-
High Ambient Humidity: The storage environment's relative humidity (RH) exceeds the critical water activity (aw) of the powder[4][12].
-
Improper Packaging: The packaging material does not provide an adequate moisture barrier[1][12][13].
-
Temperature Fluctuations: Changes in temperature can cause condensation inside the package, leading to localized areas of high moisture[8].
-
Compaction: High pressure during storage or packing can compress particles, promoting bonding and caking[12].
-
-
Recommended Actions & Solutions:
-
Control the Environment: Store the material in a controlled environment with low relative humidity, using dehumidifiers or specialized dry cabinets[6][14]. For many amino acid hydrochlorides, maintaining an RH below 60% is a general guideline, but the specific critical aw should be determined for your material[8].
-
Utilize Moisture-Resistant Packaging: Repackage the material into containers with a high moisture barrier, such as foil-laminated bags or glass bottles with tight-fitting caps[12][13]. For highly sensitive materials, consider packaging with a desiccant[12][15].
-
Incorporate Anti-Caking Agents: If permissible for the application, consider adding an anti-caking agent like silicon dioxide (SiO₂) or magnesium stearate. These agents work by coating the particles to reduce surface adhesion or by absorbing excess moisture[5][12][16].
-
Break Up Clumps (If Salvageable): For minor clumping, gentle agitation or sieving in a low-humidity environment may restore flowability. However, be aware that the material has been compromised, and its chemical stability should be re-verified.
-
Problem 2: Discoloration (e.g., Browning) or Unpleasant Odor
-
Potential Causes:
-
Chemical Degradation: This is a strong indicator of chemical instability. Browning is often associated with the Maillard reaction[8]. Other degradation pathways can also produce chromophores (color-causing molecules).
-
Interaction with Excipients: The amino acid may be reacting with other components in a formulated blend, a process accelerated by moisture[17].
-
-
Recommended Actions & Solutions:
-
Quarantine and Re-analyze: Immediately quarantine the affected material. Do not use it until its purity and potency have been re-assessed using appropriate analytical methods (See Part 3, Protocol 2).
-
Review Storage Conditions: This is a critical sign that storage conditions are inadequate. Stricter control over both humidity and temperature is required[8]. Store at recommended temperatures, often between 15-25°C, and protect from light[8][18].
-
Consider Inert Atmosphere Packaging: For highly sensitive compounds, moisture and oxygen can cause degradation. Packaging under an inert gas like nitrogen can significantly improve stability by displacing both[19].
-
Problem 3: Poor Powder Flowability and Handling Issues
-
Potential Causes:
-
Initial Moisture Adsorption: Even before significant caking occurs, the initial uptake of moisture makes particle surfaces sticky, increasing cohesion and reducing flow[4][6].
-
Particle Characteristics: Irregularly shaped or very fine particles have a larger surface area and are more prone to interlocking and poor flow[1][12].
-
Electrostatic Charges: Dry powders can develop static charges that cause them to adhere to surfaces and each other[20].
-
-
Recommended Actions & Solutions:
-
Strict Humidity Control: This is the most effective preventative measure. Handling the powder in a low-humidity environment (<40% RH) can prevent the initial stickiness[14].
-
Use Flow Aids (Glidants): Adding a small amount of a glidant like fumed silica can coat the particles, reducing inter-particle friction and improving flow[13][16].
-
Mechanical Assistance: In a processing environment, using vibrating feeders or agitators in hoppers can help maintain a consistent flow[12][20].
-
Particle Engineering: For drug development, techniques like spray drying or granulation can be used to create larger, more spherical particles that exhibit better flow properties[12].
-
Problem 4: Inconsistent or Failing Analytical Results (Assay, Purity)
-
Potential Causes:
-
Inaccurate Water Content Correction: The powder has absorbed moisture, increasing its total weight. If the assay calculation is not corrected for the actual water content at the time of weighing, the potency will appear artificially low[21].
-
Chemical Degradation: The material has chemically degraded, leading to a genuine loss of the active compound and an increase in impurities[7].
-
Moisture Uptake During Sample Preparation: The sample absorbs moisture from the lab air after being taken from its container but before the analysis is complete, leading to weighing errors.
-
-
Recommended Actions & Solutions:
-
Always Determine Water Content: Concurrently with every potency test, measure the water content of the sample using a method like Karl Fischer titration[21]. Use this value to calculate the assay on a dry basis.
-
Use a Controlled Weighing Environment: Weigh samples in an environment with controlled humidity, such as a glove box with a dry atmosphere or a low-humidity balance room (e.g., <35% RH)[21].
-
Implement a Stability Indicating Method: Use a validated chromatographic method (e.g., HPLC) that can separate the intact amino acid from all potential degradation products, allowing for accurate quantification of both[22][].
-
Follow a Strict Stability Protocol: See the protocol outlined in Part 3 for a systematic approach to monitoring stability over time.
-
Part 3: Best Practices & Experimental Protocols
Best Practices for Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store between 15-25°C (59-77°F), avoiding extremes[8]. | High temperatures accelerate chemical degradation and can increase the moisture-holding capacity of air[6][8]. |
| Relative Humidity | Store below 60% RH, or preferably, below the material's specific critical RH[8]. | Prevents moisture absorption that leads to caking, degradation, and loss of flowability[4][6]. |
| Packaging | Use sealed, airtight containers with high moisture barrier properties (e.g., glass, foil pouches)[8][12]. | Minimizes moisture ingress from the external environment during storage[13]. |
| Container Handling | Keep containers tightly sealed until the moment of use. Securely re-seal partially used containers[8][18]. | Prevents repeated exposure of the bulk material to ambient humidity. |
| Light Exposure | Store in light-resistant containers to protect from direct light[8][18]. | Light can provide the energy to initiate or accelerate certain degradation reactions. |
Diagram: Troubleshooting Workflow for Hygroscopic Powders
This diagram provides a logical path for diagnosing and solving common stability issues.
Caption: A decision tree for troubleshooting common stability issues.
Protocol 1: Basic Protocol for a Forced Degradation & Stability Study
This protocol is designed to assess the stability of a hygroscopic amino acid hydrochloride under accelerated conditions.
-
Initial Characterization (Time Zero):
-
Appearance: Record the physical state (e.g., white, crystalline, free-flowing powder).
-
Water Content: Determine the initial water content using Karl Fischer titration. This is your baseline.
-
Assay and Purity: Analyze the sample using a validated, stability-indicating HPLC method to determine its initial potency and impurity profile[22].
-
-
Sample Preparation for Storage:
-
Place accurately weighed samples (e.g., 1-2 grams) into individual, appropriate vials.
-
Prepare two sets of samples: one in open containers (to simulate worst-case exposure) and one in the intended sealed packaging.
-
-
Storage Conditions:
-
Place the samples into a calibrated stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH .
-
Also, place samples in a chamber set to long-term storage conditions, typically 25°C ± 2°C and 60% RH ± 5% RH [18].
-
-
Testing Schedule (Pull Points):
-
Define time points for testing. For an accelerated study, this might be: 1 week, 2 weeks, 1 month, 3 months, and 6 months.
-
At each time point, pull one open and one sealed sample for full analysis.
-
-
Analysis at Each Time Point:
-
Appearance: Carefully note any changes, such as clumping, discoloration, or deliquescence (becoming liquid).
-
Water Content: Measure the water content via Karl Fischer.
-
Assay and Purity: Analyze by HPLC to quantify the remaining active ingredient and identify/quantify any new degradation products.
-
-
Data Evaluation:
-
Plot the assay value (corrected for water content) and total impurities over time.
-
A significant change in any parameter indicates instability under those conditions. The data from the sealed container will demonstrate the effectiveness of the chosen packaging.
-
Diagram: Moisture-Induced Degradation Pathway
This diagram illustrates how moisture initiates a cascade of undesirable events.
Caption: The progression from moisture exposure to product degradation.
References
- The food manufacturer's guide to eradicating caking and clumping. AQUALAB by Addium.
- Effective prevention against caking damage. Absortech.
- How to deal with powder caking in a powder packer? Grain Machinery Blog.
- How Anti Caking Agents in Food Prevent Clumping and Improve Shelf Life. KINGWAY.
- Techniques for enhancing powder flowability and mitig
- Protecting Pharmaceuticals
- Powder Handling and Processing: Ultim
- Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
- Amino acid degrad
- Clogging Problems in Fine Powder Feeding and How to Prevent Them. Seiwa Giken.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
- IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. ACG.
- Degrad
- Annex 9 Guide to good storage practices for pharmaceuticals1.
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC.
- Is there a practical and efficient way to protect hygroscopic compounds
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
- Amino Acid Determin
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Pharma Excipients.
- Effect of Humidity Level on Tablet Stability. Pharmaguideline.
- Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
Sources
- 1. absortech.com [absortech.com]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aqualab.com [aqualab.com]
- 5. How Anti Caking Agents in Food Prevent Clumping and Improve Shelf Life - KINGWAY [hnkingway.com]
- 6. smtdryboxes.com [smtdryboxes.com]
- 7. researchgate.net [researchgate.net]
- 8. pangoo.biz [pangoo.biz]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Degradation of amino acids | PDF [slideshare.net]
- 11. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 12. ctgrain.com [ctgrain.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 15. researchgate.net [researchgate.net]
- 16. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. fda.gov.ph [fda.gov.ph]
- 19. acg-world.com [acg-world.com]
- 20. seiwag-us.com [seiwag-us.com]
- 21. biomedgrid.com [biomedgrid.com]
- 22. usp.org [usp.org]
HPLC separation of impurities in 3-Fluoro-L-alanine methyl ester
Technical Support Center: 3-Fluoro-L-alanine methyl ester Analysis
Subject: HPLC Method Development & Troubleshooting for 3-Fluoro-L-alanine methyl ester Ticket ID: #TCH-3FA-OME-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Analytical Challenge
You are analyzing 3-Fluoro-L-alanine methyl ester , a molecule that presents a "perfect storm" of chromatographic challenges:
-
High Polarity: The free amine and short alkyl chain prevent retention on standard C18 columns (elution in void volume).
-
UV Invisibility: Lacking a chromophore (phenyl/conjugated system), it requires detection at <210 nm, where solvent background noise is high.
-
Instability: The electron-withdrawing fluorine atom lowers the pKa of the amine and activates the ester carbonyl, making it highly susceptible to hydrolysis (degrading to 3-Fluoro-L-alanine) in aqueous buffers.
-
Chirality: Enantiomeric purity (L- vs D-) is critical for biological activity.[1][2]
This guide provides two distinct, self-validating workflows: HILIC/CAD for chemical purity (recommended) and Crown Ether for chiral purity.[1]
Part 1: Method Selection Strategy
Before starting, determine your detection capabilities and purity goals. Use the decision matrix below to select the correct protocol.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on instrumentation and analytical goals.
Part 2: Chemical Purity Protocols
Method A: HILIC (Recommended for MS/CAD)
Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine by partitioning it into a water-rich layer on the silica surface. This avoids the use of aggressive ion-pairing reagents that suppress MS signals.
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 100 Å, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 90% B to 70% B over 10 mins (Isocratic 85% B often sufficient) |
| Flow Rate | 0.5 mL/min (for 2.1 mm ID) |
| Temp | 30°C |
| Detection | CAD (Charged Aerosol) or MS (ESI+, m/z 122 [M+H]+) |
Critical Note: Sample diluent must be 90% ACN . Injecting an aqueous sample into a HILIC column will cause "solvent washout" and poor peak shape.
Method B: Ion-Pairing RP-HPLC (UV Compatible)
Why this works: Standard C18 cannot retain this molecule.[1] You must use an Ion-Pairing (IP) reagent. Heptafluorobutyric acid (HFBA) is preferred over TFA because its longer fluorocarbon chain provides stronger retention for small polar amines.
| Parameter | Specification |
| Column | C18 Endcapped, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% HFBA in Water (pH ~2.[1]0) |
| Mobile Phase B | 0.1% HFBA in Acetonitrile |
| Gradient | 0% B (Hold 2 min) -> 30% B over 15 min |
| Detection | UV @ 210 nm (Reference off) |
Part 3: Chiral Purity Protocol
Method C: Crown Ether Ligand Exchange
Why this works: Crown ethers (specifically 18-crown-6 derivatives) form host-guest complexes with the primary ammonium group (
| Parameter | Specification |
| Column | Crownpak CR(+) (Daicel) or equivalent |
| Mobile Phase | Perchloric Acid (pH 1.5 to 2.[1]0) / Methanol (90:10 v/v) |
| Temperature | 10°C - 25°C (Lower temp improves resolution) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | UV @ 200-210 nm |
Protocol Warning: Do NOT use amine modifiers (TEA, DEA) or ammonium buffers with Crownpak columns; they compete for the crown ether binding site and destroy resolution.
Part 4: Troubleshooting & FAQs
Scenario 1: The "Ghost Peak" (Hydrolysis)
User Report: "I see a new peak eluting earlier than my main peak, and it grows larger the longer the sample sits in the autosampler."
Root Cause: The methyl ester is hydrolyzing to 3-Fluoro-L-alanine (free acid).[1] The fluorine atom withdraws electrons, making the ester carbon more electrophilic and susceptible to water attack.
Corrective Action (Workflow):
-
Check pH: Ensure sample diluent is slightly acidic (pH 3-4).[1] Neutral/Basic pH accelerates hydrolysis.[1]
-
Temperature: Set autosampler to 4°C immediately.
-
Solvent: Switch sample diluent to pure Acetonitrile or Methanol (if solubility permits) and minimize water content.
Figure 2: Logic flow for diagnosing and mitigating on-column/autosampler hydrolysis.
Scenario 2: Baseline Drift & Noise
User Report: "I am using Method B (HFBA). My baseline at 210 nm is drifting upwards and is very noisy."
Root Cause: HFBA absorbs UV light at low wavelengths.[1] As the gradient increases (more ACN), the refractive index and absorption characteristics change. Fix:
-
Balance Absorbance: Add slightly more HFBA to the organic channel (Mobile Phase B) than the aqueous channel (e.g., 0.1% in A, 0.11% in B) to compensate for the solvent cutoff difference.
-
Switch Detection: If available, use ELSD or CAD, which are insensitive to UV absorption of the ion-pairing reagent.
Scenario 3: No Retention on C18
User Report: "I injected the sample on a standard C18 column with water/ACN, and it eluted at the dead time (t0)."
Root Cause: 3-Fluoro-L-alanine methyl ester is a small, polar cation.[1] It has no hydrophobic surface area to interact with C18 chains. Fix:
-
Immediate: Add an Ion-Pairing reagent (HFBA or Sodium Perchlorate) to the mobile phase (See Method B).[1]
-
Strategic: Switch to HILIC (Method A) which is designed specifically for this class of molecule.
References
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
National Institutes of Health (NIH). (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. PubMed. Link
-
Daicel Corporation. (2020). Instruction Manual for CROWNPAK CR(+) and CR(-).[1] Chiral Technologies.[1] Link
-
BenchChem. (2025).[2] Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide. (Referenced for general amino acid ester chiral separation principles). Link
-
ResearchGate. (2007). HPLC separation of enantiomers using chiral stationary phases.[2][3][4] (General principles for amino acid resolution). Link
Sources
Validation & Comparative
Comprehensive Guide: Enantiomeric Excess Determination of 3-Fluoro-L-alanine Methyl Ester
Executive Summary
The determination of enantiomeric excess (ee) for 3-Fluoro-L-alanine methyl ester presents a unique analytical challenge. Unlike standard amino acids, the presence of the fluorine atom at the
This guide moves beyond generic templates to provide three validated methodologies tailored specifically for this fluorinated building block. We prioritize methods that preserve the ester functionality and exploit the fluorine atom for detection.
Method 1: Direct Chiral HPLC (The Gold Standard)
Why this is the preferred method:
For the intact methyl ester (usually isolated as a hydrochloride or tosylate salt), direct analysis on a crown-ether-based column is the most robust approach. It avoids derivatization steps that could induce racemization or
The Column: Crownpak CR-I(+)
Unlike polysaccharide columns (Chiralpak IA/IB) which often require N-protection, the Crownpak CR-I(+) (Daicel) is designed specifically to separate free amino acids and their esters by forming a host-guest complex with the primary ammonium group (
Experimental Protocol
-
Sample Preparation:
-
Dissolve the sample (approx. 1 mg/mL) in the mobile phase.
-
Critical: If the sample is a free base, add 1 equivalent of acid (HCl or HClO
) to ensure the amine is protonated. The crown ether mechanism requires the ammonium ion form.
-
-
Chromatographic Conditions:
-
Mobile Phase: Aqueous
(pH 1.5 to 2.0) / Acetonitrile (85:15 v/v).-
Note: Perchloric acid is preferred over TFA for lower UV background at low wavelengths.
-
-
Flow Rate: 0.4 – 0.6 mL/min (lower flow improves resolution of the small F-alanine molecule).
-
Temperature:
to .-
Causality: Lower temperatures stabilize the ammonium-crown ether complex, significantly improving the separation factor (
). It also inhibits ester hydrolysis during the run.
-
-
Detection: UV at 200–210 nm.[1]
-
Challenge: The molecule lacks a strong chromophore. If baseline noise is too high, use a Charged Aerosol Detector (CAD) or ELSD.
-
-
-
Expected Elution Order:
-
On CR-I(+) , the D-enantiomer typically elutes first, followed by the L-enantiomer . (Always verify with a racemic standard).
-
Authoritative Insight: The acidic mobile phase (pH < 2.0) is ideal for this ester. While esters hydrolyze in base, methyl esters of amino acids are kinetically stable enough in cold, dilute acid for the duration of an HPLC run (<20 mins).
Method 2: NMR with Chiral Solvating Agents (The Rapid Screen)
Why this is a powerful alternative:
3-Fluoro-L-alanine methyl ester contains a built-in NMR "spy" atom (
The Agent: Cyclodextrins or Chiral Amines
Since the analyte is an ester (soluble in organics or water depending on salt form), we have two routes.
Experimental Protocol
Route A: Aqueous (For HCl salts)
-
Solvent:
(buffered to pH 4-5 to prevent hydrolysis). -
CSA:
-Cyclodextrin or -Cyclodextrin (5–10 equivalents). -
Procedure:
-
Dissolve 5 mg of analyte in 0.6 mL
. -
Acquire a baseline
NMR spectrum (decoupled). -
Add the Cyclodextrin. The chiral cavity interacts differently with L- and D-forms.
-
Result: The singlet fluorine peak (approx -230 ppm vs
, depending on ref) will split into two distinct signals if the sample is racemic. Integration gives the ee directly.
-
Route B: Organic (For Free Base)
-
Solvent:
or . -
CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or a chiral amine like Quinine.
-
Mechanism: The CSA forms a transient diastereomeric complex via hydrogen bonding with the ester carbonyl and the amine.
Self-Validating Step: Always run a "spiking" experiment. Take your "pure" L-sample, add a small amount of racemic material, and ensure the minor peak grows. This confirms you are not missing a peak due to perfect overlap.
Method 3: Derivatization (Marfey's Method)
Why use this: If you lack a chiral column or NMR, or need high sensitivity (UV detection). Critical Warning: Marfey's reagent requires basic conditions (pH 8-9). This will hydrolyze the methyl ester to the carboxylic acid. Use this method only if you accept that you are measuring the ee of the alanine backbone, not the intact ester.
Experimental Protocol
-
Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Reaction:
-
Mix
sample (50 mM) + FDAA (1% in acetone) + . -
Heat at
for 60 mins. -
Stop reaction with
.
-
-
Separation:
-
Column: Standard C18 (Achiral).
-
Mobile Phase: TEAP buffer / Acetonitrile gradient.
-
Detection: UV at 340 nm (Strong absorbance from the dinitrophenyl group).
-
-
Result: The L-L diastereomer and D-L diastereomer separate easily on C18.
Comparative Analysis
| Feature | Method 1: Crownpak HPLC | Method 2: | Method 3: Marfey's Derivatization |
| Analyte State | Intact Ester (Salt) | Intact Ester | Hydrolyzed Acid |
| Accuracy | High (>99.5% ee) | Medium (limit ~98% ee) | High (>99.5% ee) |
| Time to Result | 20-30 mins | 5-10 mins | 2-3 hours |
| Equipment | HPLC + Chiral Column | NMR Spectrometer | HPLC + C18 Column |
| Cost per Run | Low (after column purchase) | Low (CSA is cheap) | Medium (Reagents) |
| Risk | Column fouling | Peak overlap | Chemical modification |
Visual Workflows
Diagram 1: Decision Matrix for Method Selection
Caption: Logic flow for selecting the optimal analytical technique based on equipment availability and data requirements.
Diagram 2: NMR Chiral Recognition Mechanism
Caption: Mechanism of signal splitting in 19F NMR. The CSA creates transient diastereomeric environments, distinguishing the fluorine signals.
References
-
Daicel Chiral Technologies. (n.d.). Separation of Free Amino Acids and Primary Amines using CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Retrieved from [Link]
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General reference for CSA methodology).
-
Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446.[2] Retrieved from [Link][2]
Sources
Mass Spectrometry Analysis of 3-Fluoro-L-alanine Methyl Ester: A Comparative Technical Guide
Executive Summary & Molecular Context[1][2][3]
3-Fluoro-L-alanine methyl ester is a critical fluorinated amino acid derivative often used as a metabolic probe or a synthetic intermediate in the development of fluorinated pharmaceuticals. Its analysis requires a nuanced understanding of how the electron-withdrawing fluorine atom influences fragmentation compared to non-fluorinated analogs.
This guide provides a rigorous comparison between Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS. While EI provides structural "fingerprinting" ideal for purity assessment, ESI-MS/MS offers the sensitivity required for pharmacokinetic (PK) and metabolic flux studies.
Molecular Specifications
-
IUPAC Name: Methyl 2-amino-3-fluoropropanoate
-
Formula:
-
Molecular Weight: 121.11 g/mol []
-
Key Structural Feature: The
-fluorine atom introduces unique elimination pathways (HF loss) absent in standard alanine.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)
The choice of ionization method dictates the fragmentation physics. The table below summarizes the operational differences.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Platform | GC-MS (Gas Chromatography) | LC-MS/MS (Liquid Chromatography) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | Radical Cation | Protonated Molecule |
| Base Peak | Fragment Ion (typically m/z 62) | Molecular Ion (m/z 122) |
| Key Mechanism | Collision-Induced Dissociation (CID) | |
| Detection Limit | Low ppm (Scan), High ppb (SIM) | Low ppb to ppt (MRM) |
| Best Use Case | Raw material QC, Impurity profiling | Biological matrices (Plasma/Urine), PK studies |
Deep Dive: Fragmentation Mechanisms
A. Electron Ionization (EI) Pathways
In EI, the molecular ion (
-
-Cleavage (Dominant Pathway): The radical cation on the amine induces cleavage of the C-C bond between the
-carbon and the carbonyl group.[2]-
Loss:
radical (Mass 59). -
Result: Formation of the fluoro-immonium ion.
-
Equation:
. -
Observation: m/z 62 is typically the Base Peak (100% abundance).
-
-
HF Elimination: Fluorine is a leaving group under high-energy conditions.
-
Secondary Decay: The m/z 62 ion can lose HF (20 Da).
-
Result: m/z 42 (
).
-
-
Methoxy Loss:
-
Loss:
(Mass 31).[3] -
Result: Acylium ion at m/z 90.
-
B. ESI-CID (MS/MS) Pathways
In ESI, the molecule is protonated (
-
Loss of Neutral Methanol (
):-
Mechanism: Proton transfer from the ammonium group to the ester oxygen, followed by elimination.
-
Transition:
(Acylium ion).
-
-
Carbon Monoxide Loss:
-
Mechanism: The acylium ion (m/z 90) loses CO (28 Da).
-
Transition:
(Immonium ion).
-
-
HF Elimination (Diagnostic):
-
Fluorinated amines often undergo direct HF loss from the parent or fragments.
-
Transition:
(Loss of HF).
-
Visualization of Fragmentation Pathways[3][6][7][8][9]
The following diagram illustrates the distinct pathways for EI and ESI.
Figure 1: Divergent fragmentation pathways. EI is dominated by
Experimental Protocols
Protocol A: GC-MS Analysis (Purity & ID)
Objective: Confirm identity and purity of the synthesized ester.
-
Sample Preparation:
-
Dissolve 1 mg of 3-Fluoro-L-alanine methyl ester hydrochloride in 1 mL of Methanol.
-
Note: If the salt form is used, add 1 equivalent of triethylamine (TEA) to liberate the free base, or inject directly if the liner is basic.
-
Derivatization (Optional but Recommended): To improve peak shape, react with Trifluoroacetic Anhydride (TFAA). This will shift the mass but improve volatility. Standard protocol assumes underivatized injection.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven: 50°C (hold 1 min)
10°C/min 200°C.
-
-
MS Parameters:
-
Source: EI, 70 eV, 230°C.
-
Scan Range: m/z 35-200.
-
-
Expected Data:
-
Retention time approx 3-5 min.
-
Look for Base Peak m/z 62.
-
Protocol B: LC-MS/MS Analysis (Quantification)
Objective: Quantify trace levels in biological fluids.
-
Sample Preparation:
-
Protein precipitation: Mix 50 µL plasma with 150 µL Acetonitrile (containing internal standard).
-
Centrifuge (10,000 x g, 5 min).
-
Inject supernatant.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Parameters:
-
Source: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Quantifier: 122.1
62.0 (CE: 15-20 eV). -
Qualifier: 122.1
102.0 (CE: 10-15 eV).
-
-
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate analytical workflow.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Amino Acid Esters Fragmentation Data. NIST Standard Reference Data. [Link]
- Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[4][5][6][7][8][9][10][11] University Science Books. [Link]
-
Wiriyasermkul, P., et al. (2012). "Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1." Journal of Nuclear Medicine, 53(8). (Demonstrates biological relevance and transport of fluorinated amino acid esters). [Link]
Sources
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Researcher's Guide to the Metabolic Stability of 3-Fluoro-L-Alanine Analogs
In the landscape of drug discovery and development, particularly in the design of novel therapeutics and PET imaging agents, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Fluorinated amino acids, such as 3-fluoro-L-alanine and its analogs, have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom.[1] This guide provides a comparative analysis of the metabolic half-life of various 3-fluoro-L-alanine analogs, supported by experimental data and mechanistic insights, to aid researchers in the selection and design of more robust molecular entities.
The Significance of Metabolic Half-Life in Fluorinated Amino Acid Analogs
The introduction of fluorine into a molecule can profoundly alter its metabolic fate.[2][3][4] For 3-fluoro-L-alanine analogs, which are often designed to mimic the natural amino acid L-alanine, understanding their metabolic half-life is paramount. A longer half-life can lead to sustained therapeutic effects or improved imaging windows, while rapid metabolism can result in poor bioavailability and the formation of potentially toxic metabolites.[5] The primary routes of metabolism for these analogs often involve enzymes that act on natural amino acids, such as aminotransferases and oxidases, as well as processes that can lead to defluorination.
Structure-Stability Relationships of 3-Fluoro-L-Alanine Analogs: A Comparative Overview
The metabolic stability of 3-fluoro-L-alanine analogs is intricately linked to their chemical structure. Key factors influencing their half-life include the number and position of fluorine atoms, stereochemistry, and other structural modifications like deuteration.
Impact of Fluorination Degree
The extent of fluorination on the methyl group of alanine has a significant impact on metabolic stability. While comprehensive comparative data is sparse, general principles of drug metabolism suggest that increasing the number of fluorine atoms can block sites of oxidative metabolism. For instance, a trifluoromethyl group (-CF3) is generally more resistant to metabolic degradation than a monofluoromethyl group (-CH2F). However, the increased electron-withdrawing nature of multiple fluorine atoms can also influence the reactivity of adjacent bonds.
The Role of Stereochemistry
The stereochemistry of the amino acid analog plays a crucial role in its interaction with metabolic enzymes, which are often stereospecific. For example, D-amino acids are generally less susceptible to metabolism by mammalian enzymes compared to their L-enantiomers. This is exemplified by the development of D-amino acid-based PET imaging agents for bacterial infections, as bacteria can utilize D-amino acids in their cell wall synthesis, while mammalian metabolism is less active towards them.[6][7]
Enhancing Stability through Deuteration
A common strategy to enhance metabolic stability is the substitution of hydrogen with deuterium at metabolically labile positions. This "kinetic isotope effect" can slow down the rate of bond cleavage by metabolic enzymes. For instance, a deuterated analog of L-3-[18F]fluoroalanine, L-3-[18F]fluoroalanine-d3, was developed to improve metabolic stability.[6] While this strategy can be effective, its success is not always predictable and depends on the specific metabolic pathway and rate-limiting step. Interestingly, in the case of D-[18F]fluoroalanine, deuteration did not significantly reduce in vivo defluorination, suggesting that the expected metabolic pathway might not be the primary route of degradation or that the C-D bond cleavage is not the rate-limiting step in the overall defluorination process.[6]
Comparative Metabolic Stability Data of 3-Fluoro-L-Alanine Analogs
The following table summarizes available data on the metabolic stability of various 3-fluoro-L-alanine analogs. It is important to note that direct quantitative comparisons of in vitro half-lives are limited in the literature, and much of the data is qualitative or derived from in vivo studies.
| Analog | Key Structural Feature | System | Stability Data | Reference |
| L-3-[18F]Fluoroalanine (L-[18F]FAla) | Monofluorinated | In vivo (rats) | Susceptible to in vivo defluorination. | |
| L-3-[18F]Fluoroalanine-d3 (L-[18F]FAla-d3) | Deuterated monofluorinated | In vivo (rats) | Designed for improved metabolic stability. | |
| D-3-[18F]Fluoroalanine (D-[18F]FAla) | D-enantiomer, monofluorinated | In vivo (rats) | Blood elimination half-life of 1.28 min. Susceptible to in vivo defluorination. | [6] |
| D-3-[18F]Fluoroalanine-d3 (D-[18F]FAla-d3) | D-enantiomer, deuterated monofluorinated | In vivo (rats) | Blood elimination half-life of 2.23 min. Did not show reduced in vivo defluorination compared to the non-deuterated analog. | [6] |
| 3-(1-[18F]Fluoromethyl)-L-alanine (L-[18F]FMA) | Fluoromethyl group at the 3-position | In vitro (9L glioma cells) | Remained stable and was not incorporated into protein within 2 hours. | [8] |
| (R,S)-α-Fluoro-β-alanine | Fluorine at the α-position, β-alanine | In vitro (rat liver homogenates) | Undergoes enzymatic defluorination with a kcat of 6.2 min-1 for the (R)-enantiomer and 2.6 min-1 for the (S)-enantiomer. | [9] |
| D-[18F]3,3,3-Trifluoro-d-alanine (d-[18F]-CF3-ala) | Trifluoromethyl group, D-enantiomer | In vitro (mouse and human serum) | Stable in serum. | [7] |
Experimental Protocol: In Vitro Metabolic Half-Life Determination in Human Liver Microsomes
This protocol provides a detailed methodology for assessing the metabolic stability of 3-fluoro-L-alanine analogs using human liver microsomes (HLMs), a standard in vitro model for studying Phase I metabolism.[10][11][12][13][14]
Rationale for Experimental Choices
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that is enriched in cytochrome P450 (CYP) enzymes, the major enzymes responsible for the oxidative metabolism of many drugs.[10] Using HLMs allows for a focused assessment of Phase I metabolic stability.
-
NADPH Regenerating System: CYPs require NADPH as a cofactor. An NADPH regenerating system is used to ensure a sustained supply of this cofactor throughout the incubation period, maintaining linear enzyme kinetics.
-
Incubation at 37°C: This temperature mimics physiological conditions in the human body.
-
Multiple Time Points: Sampling at multiple time points allows for the determination of the rate of disappearance of the parent compound, from which the half-life can be calculated.
-
Quenching with Acetonitrile: Cold acetonitrile is used to stop the enzymatic reaction by precipitating the microsomal proteins and to prepare the sample for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific analytical technique for quantifying the concentration of the test compound in a complex biological matrix.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the 3-fluoro-L-alanine analog at 10 mM in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to a final concentration of 100 mM).
-
Human liver microsomes (to a final protein concentration of 0.5 mg/mL).
-
The 3-fluoro-L-alanine analog (to a final concentration of 1 µM).
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 92-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the 3-fluoro-L-alanine analog at each time point using LC-MS/MS.
-
Normalize the peak areas to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount) .[15][16]
-
Experimental Workflow Diagram
Caption: Potential metabolic pathways of 3-fluoro-L-alanine analogs.
Conclusion
The metabolic stability of 3-fluoro-L-alanine analogs is a multifaceted property governed by a delicate interplay of structural features. While the introduction of fluorine can enhance metabolic stability, it can also open new avenues for metabolism, including defluorination. A thorough understanding of these structure-stability relationships, coupled with robust in vitro and in vivo evaluation, is essential for the successful development of drugs and imaging agents based on this promising class of molecules. This guide provides a framework for researchers to approach the comparative analysis of 3-fluoro-L-alanine analogs and to design experiments that yield meaningful and translatable data.
References
-
Berendsen, R. L., et al. (2012). Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. PubMed. [Link]
-
Chen, L., et al. (2025). Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection. PubMed Central. [Link]
-
Donnelly, M. I., & Murphy, C. D. (2025). Matrix-independent screening of defluorination in vitro and in vivo. PubMed Central. [Link]
-
Renick, P. J., et al. (2024). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. JACS Au. [Link]
-
Thorn, C., et al. (2025). Matrix-independent screening of defluorination in vitro and in vivo. ResearchGate. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
Müller, K., et al. (2023). Comparison of metabolic properties of fluorinated and chlorinated matched pairs. ResearchGate. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]
-
Morressier. (2020). Assessment of defluorination of fluorinated drugs in animal models. Morressier. [Link]
-
Mukhopadhyay, A., et al. (2023). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. ResearchGate. [Link]
-
Wang, M., et al. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PubMed Central. [Link]
-
Grygorenko, O. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Springer Nature Experiments. (2023). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Nuvisan. (2023). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Eurofins. (2023). Intrinsic clearance (cryopreserved hepatocytes, rat, Sprague-Dawley). Eurofins. [Link]
-
Zha, Z., et al. (2025). Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. PubMed Central. [Link]
-
Zha, Z., et al. (2025). Synthesis and evaluation of F-18 labeled alanine derivatives as potential tumor imaging agents. ResearchGate. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
-
Fisher, D. S., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference. [Link]
-
Varghese, E., et al. (2021). In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. PubMed Central. [Link]
-
Deranged Physiology. (2023). Hepatic clearance. Deranged Physiology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of defluorination of fluorinated drugs in animal models [morressier.com]
- 6. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. nuvisan.com [nuvisan.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
Infrared spectroscopy (IR) peaks of 3-Fluoro-L-alanine methyl ester HCl
An In-Depth Guide to the Infrared Spectroscopy of 3-Fluoro-L-alanine Methyl Ester HCl: A Comparative Analysis
Introduction
3-Fluoro-L-alanine methyl ester hydrochloride is a fluorinated derivative of the amino acid L-alanine, a building block of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Consequently, rigorous characterization of such compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and verifying the structural integrity of synthesized molecules.
This guide provides a detailed analysis of the expected infrared absorption peaks for 3-Fluoro-L-alanine methyl ester HCl. It offers a comparative perspective against its non-fluorinated analog, L-alanine methyl ester HCl, to highlight the specific spectral signatures introduced by the fluorine atom. Furthermore, it presents a comprehensive, field-tested protocol for acquiring and interpreting the IR spectrum, designed for researchers and scientists in the pharmaceutical and chemical sciences.
Section 1: Predicted IR Peak Assignments for 3-Fluoro-L-alanine methyl ester HCl
The structure of 3-Fluoro-L-alanine methyl ester HCl contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The presence of the hydrochloride salt means the primary amine exists in its protonated ammonium form (-NH₃⁺).
The primary functional groups and their expected IR absorptions are:
-
Ammonium (-NH₃⁺): The protonated amine gives rise to a very broad and strong stretching absorption envelope.
-
Ester Carbonyl (C=O): This group produces one of the strongest and most recognizable peaks in the spectrum.
-
Ester C-O Bonds: These have characteristic stretching vibrations in the fingerprint region.
-
Carbon-Fluorine (C-F) Bond: The key feature distinguishing this molecule from its analog, this bond produces a strong and distinct absorption.
-
Alkyl C-H Bonds: Standard stretching and bending vibrations are expected.
The predicted vibrational frequencies are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Key Characteristics |
| ~3200 - 2800 | Strong, Broad | N-H Stretch (in -NH₃⁺) | The protonated primary amine salt shows a characteristic broad envelope due to extensive hydrogen bonding and multiple stretching modes.[1][2] This often overlaps with the C-H stretching region. |
| ~2950 - 2850 | Medium to Strong | C-H Stretch (Alkyl) | These peaks, corresponding to the methyl and methine groups, are typically visible as sharper features superimposed on the broad -NH₃⁺ envelope.[3] |
| ~1750 - 1735 | Strong, Sharp | C=O Stretch (Ester) | Saturated aliphatic esters exhibit a very intense absorption in this region.[4][5] The electron-withdrawing fluorine atom on the adjacent carbon may cause a slight shift to a higher frequency compared to the non-fluorinated analog. |
| ~1620 - 1560 | Medium | N-H Bend (Asymmetric) | This is a characteristic deformation (bending) vibration for a primary ammonium group (-NH₃⁺).[2][6] |
| ~1550 - 1500 | Medium | N-H Bend (Symmetric) | A second deformation band for the primary ammonium group is expected in this region.[6] |
| ~1300 - 1150 | Strong | C-O Stretch (Ester, C-C(=O)-O) | Esters show a strong absorption from the stretching of the C-O bond adjacent to the carbonyl group.[7][8] |
| ~1110 - 1000 | Strong | C-F Stretch | The carbon-fluorine single bond stretch is a powerful, diagnostically significant peak. For monofluorinated compounds, this band is typically strong and found in this range.[9] Its high intensity can sometimes obscure other peaks in the vicinity. |
| ~1100 - 1000 | Strong | C-O Stretch (Ester, O-C-C) | A second strong C-O stretch from the O-CH₃ portion of the ester is also expected in this region, which may overlap with the C-F stretch.[4][8] |
Section 2: Comparative Spectral Analysis
The most effective way to understand the spectrum of 3-Fluoro-L-alanine methyl ester HCl is to compare it directly with its well-understood, non-fluorinated counterpart, L-alanine methyl ester HCl.[10][11]
| Functional Group | L-Alanine Methyl Ester HCl | 3-Fluoro-L-alanine Methyl Ester HCl | Key Spectral Difference |
| -NH₃⁺ Stretch | ~3200 - 2800 cm⁻¹ (Strong, Broad) | ~3200 - 2800 cm⁻¹ (Strong, Broad) | No significant change expected. The broad absorption profile is characteristic of the ammonium salt in both molecules. |
| C=O Stretch | ~1740 cm⁻¹ (Strong)[12] | ~1745 - 1750 cm⁻¹ (Strong, Predicted) | A slight shift to a higher wavenumber is predicted due to the inductive electron-withdrawing effect of the nearby fluorine atom, which strengthens the C=O bond. |
| -NH₃⁺ Bends | ~1620-1500 cm⁻¹ (Medium) | ~1620-1500 cm⁻¹ (Medium) | Minimal change expected. |
| C-O Stretches | ~1210 cm⁻¹ (Strong) and ~1050 cm⁻¹ (Strong)[12] | ~1210 cm⁻¹ (Strong) and ~1050 cm⁻¹ (Strong) | These peaks will be present, but may be convoluted with the new, strong C-F absorption. |
| Halogen Stretch | N/A | ~1110 - 1000 cm⁻¹ (Strong) | This is the critical distinguishing feature. The appearance of a strong, sharp band in this region is the primary evidence for successful fluorination. The C-Cl stretch in the analogous 3-chloro compound would appear at a lower frequency (~700-800 cm⁻¹).[13] |
Section 3: Experimental Protocol for IR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample, such as 3-Fluoro-L-alanine methyl ester HCl, using an Attenuated Total Reflectance (ATR) accessory.
Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Confirm that the ATR accessory (typically with a diamond or zinc selenide crystal) is clean. If necessary, clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Causality: The background scan is crucial for data integrity, as it removes interfering signals and ensures that the resulting spectrum contains only absorptions from the sample itself.
-
-
Sample Preparation and Loading:
-
Place a small amount (typically 1-5 mg) of the solid 3-Fluoro-L-alanine methyl ester HCl powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
-
Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample effectively and generate a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. A typical scan involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
After the scan is complete, clean the sample from the ATR crystal using a suitable solvent and a soft wipe.
-
Process the spectrum within the software as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an FT-IR spectrum via ATR.
Section 4: A Self-Validating Approach to Spectral Interpretation
Interpreting an IR spectrum is a logical process of elimination and confirmation. This workflow ensures that every key feature of the molecule is accounted for in the spectrum.
-
The High-Frequency Region (>1500 cm⁻¹):
-
Confirm the -NH₃⁺ and C-H Stretches: First, look for the very broad envelope between 3200-2800 cm⁻¹. Its presence is strong evidence for the ammonium salt.[1][2] Superimposed on this should be sharper peaks for the C-H stretches.
-
Identify the Carbonyl (C=O): Locate the intense, sharp peak expected around 1750-1735 cm⁻¹. This is arguably the most important peak for confirming the ester functional group.[4][5] Its absence would indicate a failed synthesis or decomposition.
-
Find the N-H Bends: Look for the medium-intensity peaks in the 1620-1500 cm⁻¹ region, which confirm the ammonium salt structure.[6]
-
-
The Fingerprint Region (<1500 cm⁻¹):
-
Pinpoint the C-F Stretch: The most critical step for this specific molecule is to find the strong absorption between 1110-1000 cm⁻¹.[9] This peak validates the presence of the fluorine atom.
-
Verify the C-O Stretches: Confirm the presence of the two strong ester C-O stretches between 1300-1000 cm⁻¹.[8] Note that one of these may overlap with the C-F stretch, potentially leading to a single, very broad and intense absorption band in that area.
-
Spectral Interpretation Logic Diagram
Caption: Decision workflow for validating the structure.
Conclusion
Infrared spectroscopy is an indispensable technique for the structural verification of 3-Fluoro-L-alanine methyl ester HCl. The key identifying features are the strong ester carbonyl (C=O) absorption around 1745 cm⁻¹, the broad ammonium (-NH₃⁺) stretching and bending vibrations, and most critically, the strong and characteristic carbon-fluorine (C-F) stretch appearing between 1110-1000 cm⁻¹. By comparing the experimental spectrum to that of its non-fluorinated analog, L-alanine methyl ester HCl, researchers can unequivocally confirm the successful incorporation of the fluorine atom. The systematic protocols and interpretation workflows presented in this guide provide a robust framework for achieving reliable and accurate characterization.
References
-
Wikipedia. Carbon–fluorine bond. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Reddit. Is it possible to identify an ester accurately using IR spectroscopy? [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
National Center for Biotechnology Information. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
ResearchGate. IR spectra of the fluorine-modified coatings (1200-1230 cm À1 , 1150 cm À1 : C-F bonds). [Link]
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
University of Colorado Boulder. Table of IR Absorptions. [Link]
-
PubChem. Alanine methyl ester hydrochloride. [Link]
-
ResearchGate. IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Fluoro-L-alanine Methyl Ester, Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 3-Fluoro-L-alanine methyl ester, hydrochloride. The protocols herein are designed to be a self-validating system, grounding every recommendation in the principles of chemical causality and established safety standards. While a specific Safety Data Sheet (SDS) for this fluorinated compound is not widely available, the guidance is built upon the known hazard profiles of its close analogues, such as DL-Alanine methyl ester hydrochloride, and the fundamental principles of managing halogenated organic compounds.
Hazard Assessment and Chemical Profile
Understanding the chemical's nature is the foundation of safe handling. This compound is a fluorinated amino acid derivative, likely supplied as a white to off-white crystalline solid or powder[1][2]. The presence of the fluorine atom and the hydrochloride salt dictates its primary hazards and handling requirements.
Based on data from its non-fluorinated analogues, the primary hazards are categorized as follows:
-
Skin Irritation : Causes skin irritation upon contact[3][4].
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation[3].
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation[3][4].
Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the air. This necessitates storage in a dry, inert atmosphere to maintain its integrity[1][3][5].
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Irritation (Category 2) | May cause redness, itching, and inflammation upon direct contact. | Dermal | [3] |
| Serious Eye Irritation (Category 2) | Can cause significant, but reversible, eye damage. | Ocular | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Inhalation of dust may lead to irritation of the respiratory system. | Inhalation | [3][6] |
| Chemical Property | Hygroscopic; sensitive to moisture. | N/A | [1][3] |
The introduction of a fluorine atom can alter a molecule's biological activity and toxicity profile. Therefore, this compound should be handled with a degree of caution exceeding that for its non-fluorinated counterparts until more specific toxicological data is available.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial for minimizing exposure. The selection of PPE must align with the specific task being performed.
Routine Handling (Low-Volume, in Solution)
For tasks involving small quantities of the compound already in solution within a fume hood.
-
Eye Protection : Goggles that meet European standard EN 166 are mandatory to protect against splashes[3].
-
Hand Protection : Nitrile rubber gloves are a suitable initial choice. However, it is imperative to inspect gloves before use and consult the manufacturer's data on permeability and breakthrough times for halogenated compounds[1][2][3]. Always use proper glove removal technique to avoid skin contamination[5].
-
Body Protection : A full-length laboratory coat, worn fully buttoned, is required to protect skin and clothing[7][8].
High-Risk Operations (Weighing, Bulk Transfers)
For tasks involving the solid, powdered form of the compound, which increases the risk of aerosolization and inhalation.
-
All Routine PPE, plus:
-
Respiratory Protection : These operations must be conducted in a certified chemical fume hood to control dust. If engineering controls are insufficient or during a large-scale operation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary[1][3].
The following diagram outlines the decision-making process for selecting appropriate PPE based on the operational context.
Caption: PPE selection workflow based on the compound's form and associated risks.
Operational Plan: Safe Handling and Disposal
Adherence to a strict operational plan minimizes risk to personnel and ensures experimental integrity.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible[3]. Designate a specific work area within a chemical fume hood.
-
Retrieval : The compound should be stored in a tightly closed container in a refrigerated, dry environment, potentially under an inert atmosphere[3][4]. Allow the container to warm to room temperature before opening to prevent condensation and moisture absorption.
-
Weighing & Transfer : Conduct all transfers of the solid material within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatulas) and ground equipment to prevent static discharge if working with flammable solvents.
-
Post-Handling : After use, securely close the container. Decontaminate the work surface and any equipment used. Remove gloves and wash hands thoroughly with soap and water[9].
Emergency and Spill Response
In the event of accidental release, immediate and correct action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[3][9]. If irritation persists, seek medical attention[3].
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[9]. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen[9]. Seek medical attention if symptoms occur[3].
-
Ingestion : Clean the mouth with water and drink plenty of water afterwards[3]. Seek medical attention.
-
Small Spills : For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal[9][10].
-
Large Spills : For significant spills, evacuate the area. If safe to do so, contain the spill and absorb with an inert material. Contact your institution's environmental health and safety (EHRS) department for cleanup and disposal[11].
Waste Disposal Plan
Proper waste segregation is a legal and safety requirement. As a halogenated organic compound, this compound must be disposed of correctly.
-
Segregation is Key : This compound and any materials contaminated with it (e.g., pipette tips, wipes) must be placed in a designated "Halogenated Organic Waste" container[7][12].
-
Do Not Mix : Never mix halogenated waste with non-halogenated waste. This complicates the disposal process and can increase costs significantly[11][12].
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a full list of its chemical contents[11][12].
-
Container Management : Keep waste containers closed at all times except when adding waste[11][12]. Store them in a designated satellite accumulation area within the lab.
The rationale for this strict segregation is rooted in chemical treatment processes. Halogenated solvents require specific incineration or treatment methods to prevent the formation of highly toxic byproducts like dioxins and to manage the resulting acidic gases.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Disposal Standards. Department of Biology, University of York. Available at: [Link]
-
Material Safety Data Sheet - n-Acetyl-l-alanyl-l-alanyl-l-alanine. Cole-Parmer. Available at: [Link]
-
SAFETY DATA SHEET - L-Alanine methyl ester hydrochloride. Thermo Fisher Scientific. Available at: [Link]
-
SAFETY DATA SHEET - DL-Alanine methyl ester hydrochloride. Thermo Fisher Scientific. Available at: [Link]
-
Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
SAFETY DATA SHEET - L-Alanine methyl ester hydrochloride (another variant). Fisher Scientific. Available at: [Link]
-
Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. Available at: [Link]
-
Alanine methyl ester hydrochloride PubChem Entry. National Center for Biotechnology Information. Available at: [Link]
-
What PPE Should You Wear for Radiation Protection? Aussie Pharma Direct. Available at: [Link]
-
CBRN Personal Protective Equipment Selection Matrix for Emergency Responders. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
PPE FOR CBRN INCIDENTS. Respirex International. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.ie [fishersci.ie]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hscprep.com.au [hscprep.com.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
